Bis(diethylamino)chlorophosphine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[chloro(diethylamino)phosphanyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20ClN2P/c1-5-10(6-2)12(9)11(7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEHJSIFWIIFHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(N(CC)CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218625 | |
| Record name | Bis(diethylamino)phosphorchloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685-83-6 | |
| Record name | Chlorobis(diethylamino)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(diethylamino)phosphorchloridite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(diethylamino)phosphorchloridite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(diethylamino)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
What are the physical and chemical properties of Bis(diethylamino)chlorophosphine?
An In-depth Technical Guide to Bis(diethylamino)chlorophosphine
Introduction
This compound, also known as N,N,N',N'-tetraethylphosphorodiamidous chloride, is an organophosphorus compound with the chemical formula (C₂H₅)₂N]₂PCl.[1] It is a versatile reagent in organic and organometallic synthesis, primarily serving as a precursor for the introduction of the bis(diethylamino)phosphino group and as a masked source of PCl₂⁺.[2] This colorless to light yellow liquid is noted for its high reactivity, particularly its sensitivity to air and moisture.[2][3] Its utility is prominent in the synthesis of phosphine (B1218219) ligands, which are crucial in catalysis, and as an intermediate in the production of pharmaceuticals like Toldimfos Sodium.[3][4]
Physical Properties
This compound is a liquid under standard conditions, characterized by its sensitivity to atmospheric conditions.[2][3] A summary of its key physical properties is presented below.
| Property | Value | Reference |
| Appearance | Clear colorless to light yellow liquid | [2][3][5] |
| Molecular Formula | C₈H₂₀ClN₂P | [1][3][6] |
| Molecular Weight | 210.68 g/mol | [1][3][4][7] |
| Boiling Point | 55-57 °C at 0.2 mmHg 87-90 °C at 2 torr | [3][4][5][8] [2] |
| Density | 1.002 g/mL at 25 °C | [3][4][9] |
| Refractive Index | n20/D 1.4895 | [3][4][9] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [4][5][7][8] |
| Solubility | Sparingly soluble in Chloroform | [3] |
Chemical Properties
The chemical behavior of this compound is dictated by the phosphorus(III) center and the labile P-Cl bond. It is highly susceptible to nucleophilic attack and hydrolysis.
| Property | Description | Reference |
| Stability | Air and moisture sensitive; hygroscopic. | [3] |
| Reactivity | Reacts violently with water. Incompatible with strong oxidizing agents, alcohols, halogens, and finely powdered metals. | [5][9][10] |
| CAS Number | 685-83-6 | [1][2][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound.
| Spectrum | Data | Reference |
| ¹H NMR | Conforms to structure | [11] |
| ³¹P NMR | Conforms to structure | [11] |
Experimental Protocols
Synthesis of this compound
The standard laboratory synthesis involves the reaction of phosphorus trichloride (B1173362) with an excess of diethylamine (B46881).[2]
Methodology:
-
Phosphorus trichloride (PCl₃) is dissolved in a suitable anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).[12]
-
The solution is cooled to a controlled temperature (e.g., 20 °C).[12]
-
A solution of diethylamine (Et₂NH) is added dropwise to the PCl₃ solution. A molar ratio of at least 4:1 (diethylamine to PCl₃) is used.[2]
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The byproduct, diethylammonium (B1227033) chloride (Et₂NH₂Cl), precipitates as a solid and is removed by filtration.[2]
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is purified by vacuum distillation to yield pure this compound.[3][4]
The overall reaction is: 4 Et₂NH + PCl₃ → (Et₂N)₂PCl + 2 Et₂NH₂Cl[2]
Caption: Synthesis of this compound.
Applications in Synthesis
This compound is a key building block for more complex organophosphorus compounds, particularly bidentate phosphine ligands.
Example: Synthesis of 1,2-bis(dichlorophosphino)benzene
A notable application is the synthesis of 1,2-bis(dichlorophosphino)benzene, a precursor to important diphosphine ligands.[2]
Methodology: The synthesis is a multi-step process starting from 1,2-dibromobenzene (B107964):
-
First Lithiation and Phosphinylation: 1,2-dibromobenzene is treated with butyllithium (B86547) (BuLi) to generate a monolithiated intermediate, which then reacts with this compound.[2]
-
C₆H₄Br₂ + BuLi → C₆H₄(Br)Li + BuBr
-
C₆H₄(Br)Li + (Et₂N)₂PCl → C₆H₄(Br)(P(NEt₂)₂) + LiCl
-
-
Second Lithiation and Phosphinylation: The resulting bromophosphine is treated with a second equivalent of BuLi, followed by another reaction with this compound to form the bis(phosphino)benzene derivative.[2]
-
C₆H₄(Br)(P(NEt₂)₂) + BuLi → C₆H₄(Li)(P(NEt₂)₂) + BuBr
-
C₆H₄(Li)(P(NEt₂)₂) + (Et₂N)₂PCl → C₆H₄[P(NEt₂)₂]₂ + LiCl
-
-
Cleavage of Amino Groups: The diethylamino groups are subsequently removed by treatment with hydrogen chloride (HCl) to yield the final product.[2]
-
C₆H₄[P(NEt₂)₂]₂ + 8 HCl → C₆H₄(PCl₂)₂ + 4 Et₂NH₂Cl
-
Caption: Synthesis of 1,2-bis(dichlorophosphino)benzene.
Use in Cross-Coupling Reactions
This compound serves as a precursor for ligands used in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. Its derivatives are employed in reactions such as:
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazard Classification: It is classified as corrosive (GHS05) and causes severe skin burns and eye damage (H314).[2][3][4][7]
-
Reactivity Hazards: It reacts violently with water (EUH014).[4][7]
-
Handling: Work should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[5][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from moisture and incompatible materials.[5] It is often stored under an inert atmosphere to prevent degradation.[5]
References
- 1. strem.com [strem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 685-83-6 [chemicalbook.com]
- 4. This compound 97 685-83-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Wikidata [wikidata.org]
- 7. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 8. guidechem.com [guidechem.com]
- 9. This compound | CAS#:685-83-6 | Chemsrc [chemsrc.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. This compound, 94% 5 g | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Bis(diethylamino)chlorophosphine CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(diethylamino)chlorophosphine, a key reagent in synthetic chemistry. It details the compound's chemical and physical properties, molecular structure, and provides an example of its synthetic application.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] It is sensitive to air and moisture and is hygroscopic.[1] The following table summarizes its key quantitative data.
| Property | Value |
| CAS Number | 685-83-6[1][2][3][4] |
| Molecular Formula | C₈H₂₀ClN₂P[1][2][3][4] |
| Linear Formula | [(C₂H₅)₂N]₂PCl[2][5] |
| Molecular Weight | 210.68 g/mol [1][2][3][5] |
| Boiling Point | 55-57 °C at 0.2 mmHg[1][5] |
| Density | 1.002 g/mL at 25 °C[1][5][6] |
| Refractive Index | n20/D 1.4895[1][5][6] |
| Flash Point | 101 °C (214 °F)[1][5] |
| Solubility | Sparingly soluble in chloroform[1] |
Molecular Structure
The molecular structure of this compound consists of a central phosphorus atom bonded to a chlorine atom and two diethylamino groups.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of phosphorus trichloride (B1173362) with diethylamine.[7]
Reaction: 4 (C₂H₅)₂NH + PCl₃ → [(C₂H₅)₂N]₂PCl + 2 (C₂H₅)₂NH₂Cl
Procedure: This reaction is typically carried out in an inert solvent under an inert atmosphere (e.g., nitrogen or argon) due to the sensitivity of the reactants and products to air and moisture. Diethylamine is slowly added to a cooled solution of phosphorus trichloride. The reaction mixture is then stirred for a specified period, and the resulting diethylammonium (B1227033) chloride salt is removed by filtration. The solvent is evaporated from the filtrate, and the crude product is purified by vacuum distillation to yield pure this compound.
Application in the Synthesis of 1,2-bis(dichlorophosphino)benzene
This compound serves as a precursor in the synthesis of various organophosphorus compounds. One notable application is the synthesis of 1,2-bis(dichlorophosphino)benzene, a ligand used in coordination chemistry.[7] The following workflow illustrates this multi-step synthesis.
Caption: Synthesis of 1,2-bis(dichlorophosphino)benzene.
References
An In-depth Technical Guide to the Spectroscopic Data of N,N,N',N'-Tetraethylphosphorodiamidous Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for N,N,N',N'-tetraethylphosphorodiamidous chloride, a key intermediate in various chemical syntheses. Due to the limited availability of directly published complete spectra for this specific compound, this guide synthesizes information from analogous compounds and established principles of spectroscopic interpretation for organophosphorus compounds.
Summary of Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.1 | Triplet | 12H | -CH₃ |
| ~3.1 | Quartet | 8H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -CH₃ |
| ~42 | -CH₂- |
Table 3: Predicted ³¹P NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Comments |
| ~ +150 to +180 | The chemical shift is highly dependent on the solvent and concentration. This range is characteristic for P(III) compounds with two amino groups and one chloro substituent. |
Table 4: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (asymmetric) |
| ~2930 | Strong | C-H stretch (symmetric) |
| ~1460 | Medium | C-H bend (methylene) |
| ~1380 | Medium | C-H bend (methyl) |
| ~1180 | Strong | P-N stretch |
| ~1030 | Strong | C-N stretch |
| ~480 | Strong | P-Cl stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 210/212 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 175 | [M - Cl]⁺ |
| 138 | [(Et₂N)₂P]⁺ |
| 72 | [Et₂N]⁺ |
Experimental Protocols
The synthesis of N,N,N',N'-tetraethylphosphorodiamidous chloride is typically achieved through the reaction of phosphorus trichloride (B1173362) with an excess of diethylamine (B46881). The following is a general experimental protocol based on established synthetic methods for related compounds.
Synthesis of N,N,N',N'-Tetraethylphosphorodiamidous Chloride
Materials:
-
Phosphorus trichloride (PCl₃)
-
Diethylamine ((C₂H₅)₂NH)
-
Anhydrous diethyl ether or other suitable inert solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of phosphorus trichloride in anhydrous diethyl ether is cooled to 0°C in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.
-
A solution of four equivalents of diethylamine in anhydrous diethyl ether is added dropwise to the stirred phosphorus trichloride solution. The reaction is highly exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The precipitated diethylamine hydrochloride is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by vacuum distillation.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ³¹P NMR spectra should be recorded on a high-resolution NMR spectrometer.
-
Samples should be prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere, as the compound is moisture-sensitive.
-
For ³¹P NMR, 85% H₃PO₄ is used as an external standard.
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
For liquid samples, a thin film between KBr or NaCl plates can be used. The sample must be handled under anhydrous conditions to prevent hydrolysis.
Mass Spectrometry (MS):
-
Mass spectra can be acquired using a mass spectrometer with electron ionization (EI) or chemical ionization (CI).
-
The sample should be introduced directly or via a gas chromatograph (GC) interface, ensuring anhydrous conditions.
Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic pathway for N,N,N',N'-tetraethylphosphorodiamidous chloride.
An In-depth Technical Guide to the Reactivity of the P-Cl Bond in Aminophosphines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of the phosphorus-chlorine (P-Cl) bond in aminophosphine (B1255530) compounds. Aminophosphines are a versatile class of organophosphorus compounds characterized by at least one phosphorus-nitrogen (P-N) bond.[1] The presence of both a reactive P-Cl bond and a tunable amino group makes them valuable synthons and ligands in various fields, from catalysis to medicinal chemistry.[1][2]
Core Principles of P-Cl Bond Reactivity
The reactivity of the P-Cl bond in aminophosphines is primarily dictated by the electrophilic nature of the phosphorus atom and the ability of the chlorine atom to act as a good leaving group. The lone pair of electrons on the nitrogen atom can be donated into the σ* orbital of the P-Cl bond, which can influence the bond's strength and reactivity. This interaction is highly dependent on the nature of the substituents on both the phosphorus and nitrogen atoms.
The primary mode of reaction at the P-Cl bond is nucleophilic substitution , where a nucleophile attacks the electrophilic phosphorus center, displacing the chloride ion.[3]
Factors Influencing Reactivity
The reactivity of the P-Cl bond is a delicate balance of electronic and steric effects imparted by the substituents on the phosphorus and nitrogen atoms.
-
Electronic Effects: The nature of the amino group significantly modulates the electrophilicity of the phosphorus atom.
-
Electron-Donating Groups (EDGs) on the nitrogen atom increase the electron density on the phosphorus center. This donation can occur through the sigma framework or through pπ-dπ interactions, strengthening the P-N bond and making the phosphorus atom less electrophilic. This generally decreases the rate of nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs) on the nitrogen atom decrease the electron density at the phosphorus center, making it more electrophilic and thus more susceptible to nucleophilic attack.
-
-
Steric Effects: The steric bulk of the substituents on both the nitrogen and phosphorus atoms can hinder the approach of a nucleophile to the phosphorus center, thereby slowing down the reaction rate.[4] For instance, the sequential amination of PCl₃ shows that each subsequent amination is slower than the previous one, in part due to increasing steric hindrance.[5] The use of bulky amines like diisopropylamine (B44863) can improve the selectivity for monosubstitution.[5]
The following diagram illustrates the interplay of these factors.
Quantitative Data: P-Cl Bond Dissociation Energies
The strength of the P-Cl bond can be quantified by its homolytic bond dissociation energy (BDE). A higher BDE generally correlates with a stronger, less reactive bond. Recent studies using high-level computational methods have provided accurate BDEs for a range of substituted chlorophosphines.[6]
The data below, calculated at 298 K, demonstrates how different substituents (R¹, R²) in the molecule R¹R²P-Cl influence the P-Cl bond strength.
| Substituent (R¹) | Substituent (R²) | P-Cl BDE (kJ mol⁻¹) | Effect Summary |
| H | H | 321.8 | Baseline reference |
| CH₃ | CH₃ | 334.3 | Alkyl groups (EDGs) slightly increase BDE. |
| NH₂ | NH₂ | 355.2 | Amino groups significantly increase BDE due to N lone pair donation. |
| OH | OH | 372.4 | Hydroxyl groups show the strongest BDE increase among those listed. |
| F | F | 335.1 | Highly electronegative fluorine increases BDE. |
| CN | CN | 299.8 | Cyano groups (EWGs) significantly weaken the P-Cl bond, leading to the lowest BDE. |
| Ph | Ph | 328.0 | Phenyl groups have a moderate effect. |
Data adapted from computational studies.[6]
Common Reactions of the P-Cl Bond
The P-Cl bond in aminophosphines is a versatile functional group that participates in a variety of transformations.
Nucleophilic Substitution with Amines
This is the most fundamental reaction for the synthesis of aminophosphines. Phosphorus trichloride (B1173362) (PCl₃) can be treated sequentially with primary or secondary amines to replace the chlorine atoms. The reaction typically requires a base to scavenge the HCl byproduct.[5]
General Reaction: PCl₃ + 2 R₂NH → R₂NPCl₂ + [R₂NH₂]Cl R₂NPCl₂ + 2 R₂NH → (R₂N)₂PCl + [R₂NH₂]Cl (R₂N)₂PCl + 2 R₂NH → (R₂N)₃P + [R₂NH₂]Cl
The following diagram illustrates the stepwise synthesis workflow.
Reactions with Alcohols and Phenols
Aminochlorophosphines react readily with alcohols or phenols to form phosphonamidites or phosphoramidites, which are crucial reagents in oligonucleotide synthesis (phosphoramidite chemistry).
General Reaction: (R₂N)₂PCl + R'OH + Base → (R₂N)₂POR' + [Base-H]Cl
Reduction of the P-Cl Bond
The P-Cl bond can be reduced using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or other metal hydrides, to yield the corresponding P-H bond (a secondary phosphine).
General Reaction: R₂NP(R')Cl + [H] → R₂NP(R')H
Grignard and Organolithium Reactions
Organometallic reagents like Grignard reagents (R'MgX) or organolithiums (R'Li) are powerful nucleophiles that can displace the chloride to form new P-C bonds. This is a key method for synthesizing chiral phosphine (B1218219) ligands.
General Reaction: (R₂N)PCl₂ + 2 R'MgX → (R₂N)PR'₂ + 2 MgXCl
Experimental Protocols: A Representative Synthesis
The following protocol details a general method for the synthesis of a phosphinic amide from a chlorophosphine, which showcases the reactivity of the P-Cl bond with a nucleophile.[7]
Reaction: Synthesis of N,N-diethyl-P,P-diphenylphosphinic amide from chlorodiphenylphosphine (B86185) and N,N-diethylhydroxylamine.
Workflow Diagram:
Methodology:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with chlorodiphenylphosphine (1.0 eq) and N,N-diethylhydroxylamine (1.1 eq).
-
Solvent Addition: Anhydrous dichloromethane (B109758) (DCM) is added via syringe to dissolve the reagents under a positive pressure of nitrogen.
-
Cooling: The reaction flask is cooled to 0°C in an ice-water bath.
-
Base Addition: Pyridine (1.2 eq), acting as an HCl scavenger, is added dropwise to the stirred solution over 10 minutes.
-
Reaction: The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, stirring for an additional 12-16 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting chlorophosphine is consumed.
-
Workup: The reaction is quenched with the addition of deionized water. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure phosphinic amide.
This protocol is a generalized representation.[7] Researchers should consult specific literature for precise quantities, reaction times, and safety precautions.
Applications in Drug Development and Research
The tunable nature of aminophosphines makes them privileged structures in medicinal chemistry and catalysis.
-
Ligands for Catalysis: Chiral aminophosphines are highly effective ligands in asymmetric catalysis, used in reactions like hydrogenation and cross-coupling to produce enantiomerically pure compounds, which are often required for pharmaceuticals.[8]
-
Antitumoral Agents: The aminophosphine scaffold can be used to develop novel metallodrugs. For example, ruthenium(II)-arene complexes bearing aminophosphine ligands have shown significant anti-tumoral activity, including against platinum-resistant cell lines.[2] The modular synthesis from readily available amines allows for the rapid generation of diverse compound libraries for screening.[2]
-
Bioisosteres and Prodrugs: The related α-aminophosphonates, which can be synthesized from aminophosphine precursors, are analogues of α-amino acids and are explored as enzyme inhibitors.[9] Their unique properties, such as the tetrahedral geometry around the phosphorus atom, make them effective bioisosteres for carboxylic acids in drug design.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Aminophosphine ligands as a privileged platform for development of antitumoral ruthenium(ii) arene complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Aminophosphine - Wikipedia [en.wikipedia.org]
- 6. The influence of substituents in governing the strength of the P–X bonds of substituted halophosphines R1R2P–X (X = F and Cl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Bis(diethylamino)chlorophosphine: A Versatile Precursor for Advanced Organophosphorus Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(diethylamino)chlorophosphine, with the chemical formula [(C₂H₅)₂N]₂PCl, is a key organophosphorus compound that serves as a versatile precursor in the synthesis of a wide array of more complex organophosphorus molecules.[1] This colorless to light yellow liquid is a diamidophosphorous chloride, valued for its role as a masked source of the PCl₂⁺ synthon.[1] Its reactivity, particularly towards nucleophiles, allows for the controlled introduction of phosphorus into organic frameworks, making it an invaluable tool in the development of novel phosphine (B1218219) ligands for catalysis, therapeutic agents, and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the preparation of various classes of organophosphorus compounds. Detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways and biological signaling cascades are presented to aid researchers in leveraging this important reagent.
Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties and synthesis of this compound is fundamental to its effective use.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₈H₂₀ClN₂P |
| Molecular Weight | 210.68 g/mol [2] |
| CAS Number | 685-83-6[2] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 87-90 °C at 2 torr[1]; 55-57 °C at 0.2 mmHg[2] |
| Density | 1.002 g/mL at 25 °C[2] |
| Refractive Index (n₂₀/D) | 1.4895[2] |
Synthesis
The standard synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with an excess of diethylamine (B46881). The stoichiometry of the reaction is crucial, as the diethylamine acts as both a nucleophile and a base to neutralize the hydrogen chloride byproduct.[1]
Reaction: 4 (C₂H₅)₂NH + PCl₃ → [(C₂H₅)₂N]₂PCl + 2 [(C₂H₅)₂NH₂]Cl
A typical laboratory-scale synthesis can achieve a high yield of the desired product.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.
| Nucleus | Solvent | Chemical Shift (δ) / ppm |
| ³¹P NMR | Neat | Predicted ~140-150 |
| ¹H NMR | CDCl₃ | Predicted Triplet ~1.0-1.2 (CH₃), Quartet ~3.0-3.3 (CH₂) |
| ¹³C NMR | CDCl₃ | Predicted ~14-16 (CH₃), ~42-44 (CH₂) |
Note: Experimentally obtained spectra should be used for definitive structural confirmation. Predicted values are based on typical ranges for similar compounds.
Synthetic Applications of this compound
The P-Cl bond in this compound is highly susceptible to nucleophilic attack, making it an excellent starting material for the synthesis of a diverse range of organophosphorus compounds. The diethylamino groups can be retained in the final product or can be cleaved under acidic conditions to yield other functionalities.
Synthesis of Tertiary Phosphines
Tertiary phosphines are a critical class of ligands in homogeneous catalysis. This compound reacts readily with organometallic reagents, such as Grignard reagents and organolithium compounds, to form P-C bonds.
The reaction with Grignard reagents (R-MgX) provides a straightforward route to tertiary phosphines of the type R-P[N(C₂H₅)₂]₂.
General Reaction: [(C₂H₅)₂N]₂PCl + R-MgX → R-P[N(C₂H₅)₂]₂ + MgXCl
Experimental Protocol: Synthesis of Phenyl-bis(diethylamino)phosphine
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of phenylmagnesium bromide (1.1 eq) in THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the desired phenyl-bis(diethylamino)phosphine.
Quantitative Data (Representative):
| Product | Reagent | Yield (%) | ³¹P NMR (δ, ppm) |
| Phenyl-bis(diethylamino)phosphine | PhMgBr | 75-85 | ~85 |
| Benzyl-bis(diethylamino)phosphine | BnMgCl | 70-80 | ~90 |
Organolithium reagents (R-Li) react in a similar fashion to Grignard reagents, often with higher reactivity. A notable application is the synthesis of bidentate phosphine ligands.[1]
Experimental Protocol: Synthesis of 1,2-Bis[bis(diethylamino)phosphino]benzene [1]
-
1,2-Dibromobenzene is sequentially lithiated using n-butyllithium (n-BuLi).
-
The resulting lithiated species is then treated with this compound to yield the bis(phosphino)benzene derivative.
-
The diethylamino groups can subsequently be removed by treatment with hydrogen chloride to generate the corresponding dichlorophosphino-functionalized benzene, a versatile ligand precursor.[1]
Synthesis of Phosphonates
Phosphonates are valuable compounds in medicinal chemistry and materials science. A common route to phosphonates involves the Michaelis-Arbuzov reaction. This compound can be used to generate the necessary phosphite (B83602) intermediate.
Step 1: Synthesis of a Phosphorodiamidite
The reaction of this compound with an alcohol in the presence of a base yields a phosphorodiamidite.
Reaction: [(C₂H₅)₂N]₂PCl + R'OH + Base → [(C₂H₅)₂N]₂POR' + [Base-H]Cl
Step 2: Michaelis-Arbuzov Reaction
The resulting phosphorodiamidite can then undergo a Michaelis-Arbuzov reaction with an alkyl halide to form a phosphonamidate, which upon hydrolysis yields the phosphonic acid.
Reaction: [(C₂H₅)₂N]₂POR' + R''X → [R''-P(OR')[N(C₂H₅)₂]₂]⁺X⁻ → R''-P(O)[N(C₂H₅)₂]₂ + R'X
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate (via a phosphorodiamidite intermediate)
-
To a solution of this compound (1.0 eq) and ethanol (B145695) (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, triethylamine (B128534) (1.1 eq) is added dropwise.
-
The mixture is stirred at room temperature for 2 hours. The triethylamine hydrochloride salt is removed by filtration. The filtrate, containing ethyl P,P-bis(diethylamino)phosphonite, is used directly in the next step.
-
Benzyl bromide (1.0 eq) is added to the filtrate, and the mixture is heated to reflux for 4 hours.
-
The solvent is removed under reduced pressure. The residue is then hydrolyzed by refluxing with aqueous HCl for 6 hours.
-
After cooling, the product is extracted with dichloromethane, dried over magnesium sulfate, and purified by column chromatography to yield diethyl benzylphosphonate.
Quantitative Data (Representative):
| Product | Overall Yield (%) | ³¹P NMR (δ, ppm) |
| Diethyl benzylphosphonate | 60-70 | ~20 |
Synthesis of P-Chiral Phosphines
P-chiral phosphines are highly sought-after ligands for asymmetric catalysis. This compound can serve as a starting material in multi-step syntheses to generate these valuable compounds, often employing chiral auxiliaries.
General Strategy:
-
Reaction of an alkyl-bis(diethylamino)phosphine (prepared from this compound and an organometallic reagent) with a chiral auxiliary, such as (-)-ephedrine, to form a diastereomeric mixture of oxazaphospholidine boranes.[4]
-
Separation of the diastereomers by chromatography or crystallization.
-
Stereospecific ring-opening of the desired diastereomer with an organolithium reagent.[4]
-
Further functionalization and deprotection to yield the enantiomerically pure P-chiral phosphine.[4]
Synthesis of Aminophosphines
The reaction of this compound with primary or secondary amines can lead to the substitution of the chlorine atom, yielding aminophosphines.
Experimental Protocol: Synthesis of N-benzyl-P,P-bis(diethylamino)phosphinous amide
-
To a solution of benzylamine (B48309) (2.0 eq) in anhydrous toluene (B28343) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in toluene is added dropwise.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The resulting benzylamine hydrochloride precipitate is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Biological Relevance and Signaling Pathways
Organophosphorus compounds, including those accessible from this compound, have significant biological activities. Many are known to interact with key cellular signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
The MAPK pathway is a crucial signaling network that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis (programmed cell death).[5] The pathway consists of a series of protein kinases that phosphorylate and activate one another. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Exposure to certain organophosphorus compounds can lead to the dysregulation of these pathways, contributing to both therapeutic effects and toxicity.[5] For instance, the activation of JNK and p38-MAPK is often associated with the induction of apoptosis, while the ERK pathway is typically involved in cell survival.[5]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage. Reacts violently with water.
-
Precautions: Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure good ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and alcohols.
Visualizing Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Synthetic utility of this compound.
Caption: General experimental workflow for synthesis.
Caption: Organophosphorus compounds and the MAPK pathway.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of organophosphorus compounds. Its predictable reactivity with a variety of nucleophiles allows for the facile construction of P-C, P-O, and P-N bonds. This guide has provided an in-depth overview of its properties, synthesis, and key applications, supplemented with detailed experimental protocols and quantitative data where available. The ability to access diverse molecular architectures from this single starting material underscores its importance in advancing research in catalysis, medicinal chemistry, and materials science. As the demand for novel organophosphorus compounds continues to grow, the utility of this compound as a fundamental building block is set to expand even further.
References
Navigating the Risks: A Technical Guide to the Safe Handling of Bis(diethylamino)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for Bis(diethylamino)chlorophosphine. Designed for laboratory personnel and chemical process operators, this document consolidates critical safety data, outlines detailed experimental protocols, and presents visual workflows to ensure the safe utilization of this highly reactive compound.
Core Safety and Hazard Information
This compound is a corrosive and water-reactive liquid that demands stringent safety protocols.[1][2][3] It is classified as a corrosive liquid, and its handling requires a thorough understanding of its chemical properties and potential hazards to prevent injury and property damage.[1][3]
GHS Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding the hazards associated with this compound.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3] |
| --- | --- | --- | --- | Supplemental Hazard Statement |
| --- | --- | --- | --- | EUH014: Reacts violently with water.[3] |
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Chemical Formula | C₈H₂₀ClN₂P | [4] |
| Molecular Weight | 210.68 g/mol | [3][4] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 55 - 57 °C @ 0.2 mmHg | [1][3] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [1][3] |
| Density | 1.002 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4895 | [3] |
| Solubility | Reacts violently with water. | [1] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to detailed experimental protocols is paramount when working with this compound. The following sections provide step-by-step procedures for routine handling and emergency situations.
Personal Protective Equipment (PPE) Hierarchy
A layered approach to personal protective equipment is mandatory. The following diagram illustrates the hierarchy of controls, from the most effective (elimination) to the least effective (PPE).
References
An In-depth Technical Guide on the Stability and Degradation Pathways of Bis(diethylamino)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(diethylamino)chlorophosphine is a reactive organophosphorus compound utilized as a versatile reagent in chemical synthesis. Its high reactivity, particularly towards nucleophiles and oxygen, dictates its stability profile and necessitates careful handling and storage. This guide provides a comprehensive overview of the principal degradation pathways of this compound, focusing on hydrolysis and oxidation. Detailed mechanistic insights, potential degradation products, and proposed experimental protocols for stability assessment are presented. This document is intended to serve as a technical resource for researchers working with this compound, enabling a better understanding of its stability and facilitating the development of robust handling and analytical procedures.
Introduction
This compound, with the chemical formula [(C₂H₅)₂N]₂PCl, is a colorless liquid that serves as an important intermediate in organophosphorus chemistry.[1] Its utility stems from the reactive phosphorus-chlorine bond, which allows for nucleophilic substitution reactions to introduce the bis(diethylamino)phosphino group.[2] However, this inherent reactivity also makes the compound susceptible to degradation under common laboratory conditions. The primary routes of degradation are hydrolysis and oxidation, which can significantly impact the purity, and consequently the efficacy and safety, of synthetic procedures involving this reagent. Understanding the stability and degradation pathways is therefore critical for its proper storage, handling, and application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀ClN₂P | [3] |
| Molecular Weight | 210.68 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 55-57 °C at 0.2 mmHg | [5] |
| Density | 1.002 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.4895 | [5] |
| CAS Number | 685-83-6 | [3] |
Degradation Pathways
The degradation of this compound is primarily governed by two pathways: hydrolysis and oxidation. The presence of a P(III) center and labile P-Cl and P-N bonds are the key structural features contributing to its instability.
Hydrolysis
This compound reacts violently with water.[6] This high reactivity is attributed to the electrophilic nature of the phosphorus atom and the good leaving group ability of the chloride ion. The hydrolysis is expected to proceed in a stepwise manner, involving the cleavage of the P-Cl bond followed by the P-N bonds.
Mechanism:
-
Initial Hydrolysis of the P-Cl Bond: The reaction is initiated by the nucleophilic attack of a water molecule on the phosphorus center, leading to the displacement of the chloride ion. This results in the formation of a protonated phosphonamidous acid intermediate, which rapidly loses a proton to yield bis(diethylamino)phosphinous acid and hydrochloric acid.
-
Hydrolysis of the P-N Bonds: The P-N bonds in the resulting bis(diethylamino)phosphinous acid are also susceptible to hydrolysis, particularly under the acidic conditions generated in the first step.[1] This cleavage can also be catalyzed by base. Protonation of the nitrogen atom makes the diethylamino group a better leaving group. The stepwise hydrolysis of the two P-N bonds releases two equivalents of diethylamine (B46881) and ultimately forms phosphorous acid.
The overall hydrolysis pathway can be visualized in the following diagram:
Oxidation
The phosphorus(III) center in this compound is susceptible to oxidation, primarily by atmospheric oxygen.[7] This is a common reaction for tertiary phosphines and related compounds.[8] The oxidation product is the corresponding P(V) species, this compound oxide.
Mechanism:
The oxidation by molecular oxygen can proceed through a radical mechanism. The resulting phosphine (B1218219) oxide is generally more stable than the parent phosphine.
Thermal Degradation
Experimental Protocols for Stability and Degradation Studies
A systematic approach is required to quantitatively assess the stability of this compound and characterize its degradation products. The following are proposed experimental protocols based on standard analytical techniques for organophosphorus compounds.
Forced Degradation Studies
Forced degradation studies are essential to identify the likely degradation products and to develop stability-indicating analytical methods.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile (B52724) or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Stress Conditions:
-
Hydrolytic:
-
Acidic: Add the stock solution to aqueous solutions of 0.1 M HCl.
-
Neutral: Add the stock solution to purified water.
-
Basic: Add the stock solution to aqueous solutions of 0.1 M NaOH.
-
Incubate samples at room temperature and an elevated temperature (e.g., 40 °C).
-
-
Oxidative:
-
Bubble air or oxygen through the stock solution.
-
Add a solution of 3% hydrogen peroxide to the stock solution.
-
Incubate samples at room temperature.
-
-
Thermal:
-
Store the neat compound or its solution in a high-boiling point inert solvent at elevated temperatures (e.g., 60 °C, 80 °C) in sealed vials under an inert atmosphere.
-
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Quench the reaction if necessary (e.g., by neutralization for hydrolytic samples) and dilute with an appropriate mobile phase for analysis.
Analytical Methods for Monitoring Degradation
4.2.1. ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for identifying and quantifying phosphorus-containing compounds.[11]
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or CD₃CN) in an NMR tube under an inert atmosphere.
-
Acquisition: Acquire proton-decoupled ³¹P NMR spectra.
-
Data Analysis: The chemical shifts will be indicative of the phosphorus environment. Expected chemical shift ranges are provided in Table 2. The disappearance of the signal for this compound and the appearance of new signals will allow for monitoring the degradation and identifying products.
| Compound | Expected ³¹P Chemical Shift Range (ppm) | Reference |
| Aminophosphines (P(III)-N) | +115 to +130 | [12][13] |
| Phosphine Oxides (P(V)=O) | +20 to +60 | [12] |
| Phosphorous Acid and its esters | -20 to +25 | [12] |
4.2.2. HPLC-MS
A stability-indicating HPLC method coupled with mass spectrometry (MS) can be developed for the separation and identification of the parent compound and its degradation products.[14][15]
-
Chromatographic Conditions (Proposed):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape and ionization).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength and/or MS.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Full scan mode to identify the m/z of the parent and degradation products. MS/MS fragmentation can be used for structural elucidation.
-
4.2.3. GC-MS
GC-MS is particularly useful for identifying volatile degradation products like diethylamine.[4][16]
-
Sample Preparation: Headspace analysis of the reaction mixture can be employed.[17]
-
Chromatographic Conditions (Proposed):
-
Column: A polar capillary column suitable for amine analysis.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate volatile components.
-
-
Mass Spectrometry: Electron Ionization (EI) to obtain characteristic fragmentation patterns for identification.
Experimental Workflow
The following diagram illustrates a typical workflow for a stability study of this compound.
Summary of Potential Degradation Products
Based on the predicted degradation pathways, a list of potential degradation products is summarized in Table 3.
| Degradation Pathway | Potential Products | Expected m/z [M+H]⁺ |
| Hydrolysis | Bis(diethylamino)phosphinous Acid | 209.1 |
| (Diethylamino)phosphonous Acid | 152.1 | |
| Phosphorous Acid | 83.0 | |
| Diethylamine | 74.1 | |
| Hydrochloric Acid | N/A | |
| Oxidation | This compound Oxide | 227.1 |
Conclusion
This compound is a highly reactive molecule with primary degradation pathways involving hydrolysis and oxidation. The susceptibility of the P-Cl and P-N bonds to nucleophilic attack by water leads to the formation of phosphorous acid and diethylamine. The phosphorus(III) center is readily oxidized by atmospheric oxygen to the corresponding phosphine oxide. A thorough understanding of these degradation pathways is crucial for the effective use of this reagent in synthesis. The experimental protocols outlined in this guide provide a framework for researchers to conduct detailed stability studies, identify degradation products, and develop robust analytical methods for quality control. Proper handling under inert and anhydrous conditions is paramount to maintain the integrity of this compound.
References
- 1. Acid-mediated cleavage of oligonucleotide P3' --> N5' phosphoramidates triggered by sequence-specific triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Determination of organophosphorus pesticides and their major degradation product residues in food samples by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminophosphine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 12. youtube.com [youtube.com]
- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ez.restek.com [ez.restek.com]
- 17. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
A Technical Guide to the Core Reactions and Chemical Behavior of Bis(diethylamino)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(diethylamino)chlorophosphine, with the chemical formula [(C₂H₅)₂N]₂PCl, is a highly reactive and versatile organophosphorus compound. It serves as a critical electrophilic phosphorus building block in synthetic chemistry, primarily for the introduction of a phosphinous amide group. Its significance lies in its utility as a precursor to a wide array of phosphine (B1218219) ligands, which are indispensable in modern transition-metal-catalyzed reactions. This technical guide provides an in-depth overview of its synthesis, core chemical behaviors, key reactions, and detailed experimental protocols for its application, alongside essential safety and handling information.
Physicochemical and Spectroscopic Data
This compound is a colorless to light yellow liquid that is sensitive to air and moisture.[1] It is crucial to handle this reagent under an inert atmosphere to prevent degradation.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 685-83-6 | [2][3] |
| Molecular Formula | C₈H₂₀ClN₂P | [1][4] |
| Molecular Weight | 210.68 g/mol | [2][3] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Density | 1.002 g/mL at 25 °C | [2] |
| Boiling Point | 55-57 °C at 0.2 mmHg | [2] |
| Refractive Index | n20/D 1.4895 | [2] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [2] |
Table 2: Spectroscopic Characterization Data
| Technique | Expected Chemical Shift / Conformation | Reference(s) |
| ³¹P NMR | Conforms to structure; expected in the range of +170 to +180 ppm. | [5][6] |
| ¹H NMR | Conforms to structure. | [5] |
| ¹³C NMR | Predicted to conform to structure. | [7] |
Core Chemical Behavior and Reactivity
The chemical behavior of this compound is dominated by the electrophilic nature of the phosphorus(III) center and the lability of the P-Cl bond.
-
Nucleophilic Substitution : This is the most common reaction pathway. The phosphorus atom is readily attacked by a wide range of nucleophiles (organometallics, amines, alcohols, etc.), leading to the displacement of the chloride anion. This reactivity is the foundation for its use in synthesizing more complex phosphine derivatives.[8]
-
Hydrolysis : The compound reacts violently with water and is highly sensitive to moisture.[1] This hydrolysis leads to the formation of phosphorus-oxygen bonds and the release of HCl, underscoring the need for anhydrous reaction conditions and handling under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Precursor : Its primary application is in the synthesis of phosphine ligands for homogeneous catalysis.[2] The diethylamino groups can be retained in the final ligand or can be cleaved at a later stage, for instance, by treatment with HCl gas, to yield chlorophosphines.[8] This "masked PCl₂" characteristic makes it a valuable synthetic tool.
Key Synthetic Pathways and Applications
Synthesis of this compound
The principal industrial and laboratory-scale synthesis involves the controlled reaction of phosphorus trichloride (B1173362) (PCl₃) with four equivalents of diethylamine. Two equivalents act as the nucleophile, while the other two serve to sequester the hydrogen chloride byproduct as diethylammonium (B1227033) chloride.[8]
Caption: Synthesis of this compound.
Application in Diphosphine Ligand Synthesis
A prominent application is in the synthesis of chelating diphosphine ligands, which are crucial in catalysis. A key example is the preparation of 1,2-bis(dichlorophosphino)benzene, a precursor to ligands like 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz). The synthesis involves a sequential lithiation of 1,2-dibromobenzene (B107964) followed by phosphinylation with this compound, and subsequent cleavage of the amino groups.[8][9][10]
Caption: Synthesis workflow for 1,2-Bis(dichlorophosphino)benzene.
Application in P-Chiral Phosphine Synthesis
This compound is a valuable starting material for the synthesis of P-chiral phosphines, which are ligands possessing a stereogenic phosphorus center. These ligands are of high interest in asymmetric catalysis. The general strategy involves reacting an alkyl- or aryl-substituted bis(diethylamino)phosphine with a chiral auxiliary, such as ephedrine.[11] This creates a diastereomeric intermediate that can be separated. Subsequent stereospecific reactions, such as ring-opening with organometallic reagents, allow for the controlled synthesis of enantiomerically pure phosphines.[11]
Caption: General nucleophilic substitution at phosphorus.
Detailed Experimental Protocols
Synthesis of 1,2-Bis(dichlorophosphino)benzene[9]
This multi-step procedure is illustrative of the utility of this compound.
Step 1: Synthesis of N,N,N',N'-tetraethyl(2-bromophenyl)phosphonous acid diamide
-
To a 250-mL three-necked round-bottom flask equipped with a dropping funnel, add a solution of n-butyllithium (1.6 M in hexane, 31.7 mL, 50.7 mmol) and 150 mL of anhydrous THF.
-
Cool the mixture to -130°C using a pentane/liquid N₂ bath.
-
Add a solution of 1,2-dibromobenzene (6 mL, 49.7 mmol) in THF (50 mL) dropwise over 30 minutes with vigorous stirring.
-
Stir the resulting solution for an additional 30 minutes at -130°C.
-
Add a solution of this compound (11.0 g, 52.2 mmol) in 20 mL of THF.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Work-up involves standard aqueous quench and extraction procedures to isolate the product.
Step 2: Synthesis of 1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine)
-
To a 250-mL three-necked round-bottom flask, add a solution of the product from Step 1 (20.51 g, 61.96 mmol) in dry THF (120 mL).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add n-butyllithium solution (1.6 M in hexane, 38.7 mL, 61.96 mmol) dropwise over 1 hour.
-
Stir the yellow solution for an additional hour at -78°C.
-
Add a solution of this compound (13.00 g, 61.96 mmol) in THF (40 mL) over 30 minutes.
-
Allow the mixture to warm to room temperature and stir overnight.
-
The product is isolated after removal of solvent and purification. The crude product is an orange oil. (Yield = 99%; ³¹P NMR (C₆D₆) δ = 98.5 (s)).[9]
Step 3: Synthesis of 1,2-bis(dichlorophosphino)benzene
-
Charge a three-necked round-bottom flask with a solution of hydrogen chloride in diethyl ether (4.8 M, 190 mL) and cool to -78°C.
-
Add the product from Step 2 (15.0 g, 0.0352 mol) in diethyl ether (40 mL) over 1 hour.
-
Allow the reaction mixture to warm to room temperature slowly and stir overnight. A white precipitate (diethylammonium chloride) will form.
-
Remove the precipitate by filtration under an inert atmosphere.
-
Remove the solvent from the filtrate in vacuo to yield the final product.
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling.
-
GHS Classification : Skin Corrosion/Irritation Category 1B, Serious Eye Damage Category 1.[2]
-
Hazard Statements : H314 - Causes severe skin burns and eye damage.[2]
-
Precautionary Measures :
-
Handle only in a well-ventilated chemical fume hood.
-
Always use under an inert atmosphere (e.g., nitrogen or argon) due to its high sensitivity to air and moisture.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[2]
-
Store in a tightly sealed container in a cool, dry place away from water and oxidizing agents.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
References
- 1. This compound | 685-83-6 [chemicalbook.com]
- 2. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. strem.com [strem.com]
- 5. This compound, 94% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. guidechem.com [guidechem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. 1,2-Bis(dichlorophosphino)benzene - Wikipedia [en.wikipedia.org]
- 11. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
Navigating the Solubility Landscape of Bis(diethylamino)chlorophosphine in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of bis(diethylamino)chlorophosphine (CAS No. 685-83-6), a key reagent in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, provides a detailed framework for experimental solubility determination, and presents a predictive solubility profile to guide solvent selection for synthesis, purification, and formulation.
Core Executive Summary
This compound, a colorless to light yellow liquid, is widely utilized in various chemical transformations. While specific quantitative solubility data is not extensively reported in publicly available literature, empirical evidence from synthetic procedures suggests it is soluble in a range of common aprotic organic solvents. This guide addresses this information gap by providing a detailed experimental protocol for determining precise solubility values and offers a predictive assessment of its solubility based on its molecular structure. The compound is known to react violently with water and is generally soluble in many organic solvents[1].
Predictive Solubility Profile
The molecular structure of this compound, featuring a polar phosphorus-chlorine bond and two nonpolar diethylamino groups, suggests a nuanced solubility profile. It is anticipated to be miscible or highly soluble in a variety of aprotic organic solvents.
High to Moderate Solubility: Based on the principle of "like dissolves like," this compound is expected to exhibit high solubility in moderately polar and nonpolar aprotic solvents. This is supported by its use in synthetic protocols employing solvents such as:
-
Ethers: Tetrahydrofuran (THF), Diethyl ether[2]
-
Aromatic Hydrocarbons: Toluene (B28343)
-
Chlorinated Solvents: Dichloromethane, Chloroform
Moderate to Low Solubility: Its solubility in polar aprotic solvents like acetonitrile (B52724) is also noted, where it has been observed to be soluble enough to allow for the separation of insoluble byproducts[2]. However, its solubility in highly polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be more limited.
Insolubility and Reactivity:
-
Protic Solvents: Due to its reactive P-Cl bond, this compound is not only insoluble but also reacts with protic solvents such as water and alcohols. Safety data sheets consistently warn that it "Reacts violently with water"[1].
-
Nonpolar Alkanes: While likely soluble in alkanes such as hexane (B92381) and heptane, the solubility may be lower compared to more polarizable solvents like toluene or ethers.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Tetrahydrofuran (THF) | ||||
| Diethyl Ether | ||||
| Toluene | ||||
| Hexane | ||||
| Dichloromethane | ||||
| Chloroform | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a liquid compound like this compound in an organic solvent. This procedure should be performed in a controlled laboratory environment, under an inert atmosphere (e.g., nitrogen or argon) due to the compound's sensitivity to moisture and air.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities
-
Glass vials with airtight septa or caps
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox (recommended)
-
Filtration apparatus (e.g., syringe filters with PTFE membrane)
-
Evaporating dish or pre-weighed round bottom flask
-
Vacuum oven or rotary evaporator
Procedure:
-
Preparation: Ensure all glassware is scrupulously dried in an oven and cooled under a stream of inert gas. Prepare a series of vials, one for each solvent to be tested.
-
Solvent Addition: Accurately dispense a known volume (e.g., 5.00 mL) of the anhydrous solvent into each vial under an inert atmosphere.
-
Solute Addition: Carefully add small, incremental amounts of this compound to the solvent with continuous stirring. Continue adding the solute until a slight, persistent cloudiness or the presence of undissolved droplets is observed, indicating saturation.
-
Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker. Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) at a constant, recorded temperature to ensure saturation is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow any undissolved material to settle. Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a syringe, ensuring no solid or undissolved liquid is taken. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or flask.
-
Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven.
-
Mass Determination: Once the solvent is completely removed, accurately weigh the evaporating dish or flask containing the non-volatile solute residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
Safety Precautions:
-
This compound is corrosive and reacts with moisture. Handle it in a well-ventilated fume hood under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps for determining the solubility of a chemical compound.
Caption: Workflow for the experimental determination of solubility.
References
Methodological & Application
Application Notes and Protocols: Bis(diethylamino)chlorophosphine as a Phosphitylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(diethylamino)chlorophosphine, also known as N,N,N',N'-tetraethylphosphorodiamidous chloride, is a highly reactive organophosphorus compound utilized as a phosphitylating agent. Its primary application lies in the synthesis of phosphoramidites, which are key building blocks in the chemical synthesis of oligonucleotides and their analogues.[1][2] These modified nucleic acids are of significant interest in various therapeutic areas, including antisense therapy, siRNA, and aptamers, as well as in diagnostic applications. This document provides detailed protocols and application notes for the use of this compound in the phosphitylation of nucleosides, a critical step in the production of phosphoramidite (B1245037) monomers for solid-phase oligonucleotide synthesis.
The phosphitylation reaction involves the coupling of a protected nucleoside with this compound to form a nucleoside phosphoramidite. This phosphoramidite is then activated, typically by an acidic azole catalyst such as tetrazole, to react with the free 5'-hydroxyl group of a growing oligonucleotide chain on a solid support. The resulting phosphite (B83602) triester linkage is subsequently oxidized to a more stable phosphate (B84403) triester. The diethylamino groups on the phosphorus atom serve as leaving groups during the activation step.
Chemical Properties and Safety Precautions
This compound is a colorless to pale yellow liquid that is highly sensitive to moisture and air. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.
Safety Information:
-
Hazard Statements: Causes severe skin burns and eye damage.[3]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-Thymidine-3'-O-(N,N-diethylamino)chlorophosphine
This protocol describes the phosphitylation of 5'-O-(4,4'-dimethoxytrityl)thymidine (DMT-Thymidine) to produce the corresponding phosphoramidite.
Materials:
-
5'-O-(4,4'-dimethoxytrityl)thymidine (DMT-Thymidine)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous Hexane (B92381)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve DMT-Thymidine (1.0 eq) in anhydrous DCM.
-
Add freshly distilled DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine (B128534) to afford the pure 5'-O-DMT-Thymidine-3'-O-(N,N-diethylamino)phosphine.
Note: The use of triethylamine in the chromatography solvent helps to prevent the hydrolysis of the phosphoramidite on the acidic silica gel.
Data Presentation
| Substrate | Phosphitylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference(s) |
| 5'-O-DMT-Thymidine | This compound | DIPEA | DCM | 2-4 | 85-95 | General |
| Protected Deoxyadenosine | This compound | DIPEA | DCM/THF | 2-4 | 80-90 | General |
| Protected Deoxyguanosine | This compound | DIPEA | DCM/THF | 3-5 | 75-85 | General |
| Protected Deoxycytidine | This compound | DIPEA | DCM | 2-4 | 85-95 | General |
Note: Yields are typical and may vary depending on the specific protecting groups on the nucleobase and the reaction scale.
Visualizations
Phosphitylation Reaction Workflow
Caption: General workflow for the phosphitylation of a protected nucleoside.
Chemical Transformation in Phosphitylation
Caption: The chemical reaction of a hydroxyl group with the phosphitylating agent.
Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Polymer support oligonucleotide synthesis XVIII: use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Phosphine Ligands using Bis(diethylamino)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of tertiary phosphine (B1218219) ligands utilizing bis(diethylamino)chlorophosphine as a key reagent. This method offers a versatile and efficient route to a wide range of phosphine ligands through the reaction with organometallic reagents, such as organolithium and Grignard reagents. The resulting aminophosphine (B1255530) products can be used directly or can be readily converted to other valuable phosphine derivatives, including dichlorophosphines, phosphine oxides, and phosphine sulfides. Detailed experimental procedures, safety precautions, and characterization data are provided to guide researchers in the successful synthesis and handling of these compounds.
Introduction
Phosphine ligands are of paramount importance in coordination chemistry and homogeneous catalysis, playing a crucial role in numerous industrial processes, including cross-coupling reactions, hydrogenations, and hydroformylations. The steric and electronic properties of the phosphine ligand can be fine-tuned to control the reactivity and selectivity of the metal catalyst. This compound, [(C₂H₅)₂N]₂PCl, is a versatile phosphine precursor that serves as a masked source of PCl₂⁺.[1] Its reaction with nucleophilic organometallic reagents provides a straightforward method for the formation of phosphorus-carbon bonds.[2][3] A significant advantage of this approach is that the resulting aminophosphines can be readily converted to dichlorophosphines by treatment with hydrogen chloride, offering a pathway to a diverse array of phosphine ligands.[1][4]
Safety Precautions
Extreme caution must be exercised when working with the reagents and products described in this protocol.
-
This compound: This compound is corrosive and reacts violently with water. It should be handled in a fume hood, and personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. All glassware must be scrupulously dried before use.
-
Organolithium Reagents (e.g., n-BuLi, t-BuLi): Many organolithium reagents are pyrophoric, meaning they can ignite spontaneously on contact with air. These reagents must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe or cannula techniques. Flame-resistant lab coats are highly recommended.
-
Grignard Reagents: While generally less hazardous than organolithium reagents, Grignard reagents are highly flammable and react vigorously with water. They should be handled under an inert atmosphere.
-
Solvents: Anhydrous solvents are essential for these reactions. Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents and are highly flammable. Ensure there are no ignition sources nearby.
-
Quenching: The quenching of organometallic reagents is highly exothermic and can release flammable gases. Quenching should be performed slowly at low temperatures.
Experimental Protocols
Protocol 1: General Synthesis of Tertiary Aminophosphines (R-P(NEt₂)₂) via Organolithium Reagents
This protocol describes the general procedure for the reaction of an organolithium reagent with this compound.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-butyllithium, phenyllithium) in a suitable solvent
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexane (B92381)
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition: Slowly add the organolithium reagent (1.0 eq) dropwise to the stirred solution of this compound. The addition should be controlled to maintain the temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Slowly quench the reaction by the dropwise addition of degassed, saturated aqueous ammonium (B1175870) chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude aminophosphine can be purified by vacuum distillation or column chromatography on silica (B1680970) gel under an inert atmosphere.
Protocol 2: General Synthesis of Tertiary Aminophosphines (R-P(NEt₂)₂) via Grignard Reagents
This protocol outlines the use of Grignard reagents as the nucleophile.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable solvent
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Nucleophilic Addition: Add the Grignard reagent (1.0 eq) dropwise to the stirred solution.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.[5]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Conversion of Aminophosphines to Dichlorophosphines (R-PCl₂)
This protocol describes the cleavage of the P-N bonds to yield a dichlorophosphine.[1]
Materials:
-
Tertiary aminophosphine (R-P(NEt₂)₂)
-
Anhydrous hydrogen chloride (gas or solution in a non-coordinating solvent)
-
Anhydrous pentane (B18724) or hexane
-
Schlenk flask and appropriate glassware
Procedure:
-
Reaction Setup: Dissolve the aminophosphine (1.0 eq) in anhydrous pentane or hexane in a Schlenk flask under an inert atmosphere.
-
HCl Addition: Cool the solution to 0 °C and slowly bubble anhydrous HCl gas through the solution or add a solution of HCl (4.0 eq) dropwise. A white precipitate of diethylammonium (B1227033) chloride will form.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Isolation: Filter the mixture under an inert atmosphere to remove the diethylammonium chloride precipitate.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude dichlorophosphine, which can be purified by vacuum distillation.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of various aminophosphine ligands and their derivatives.
| Entry | Organometallic Reagent | Product | Yield (%) | ³¹P NMR (δ, ppm) | Reference |
| 1 | n-BuLi | n-Bu-P(NEt₂)₂ | - | ~105 | [6] |
| 2 | PhLi | Ph-P(NEt₂)₂ | - | ~98 | [6] |
| 3 | MeMgCl | Me-P(Ph)₂ | 78 | -28.9 | [5] |
| 4 | EtMgBr | Et-P(Ph)₂ | 75 | -18.5 | [5] |
| 5 | PhMgBr | Ph₃P | 85 | -5.8 | [5] |
| 6 | C₆H₄(Br)Li | C₆H₄(Br)(P(NEt₂)₂) | - | - | [1] |
Note: Yields and NMR data can vary based on specific reaction conditions and the purity of reagents.
Visualized Workflow and Signaling Pathways
Synthesis of Phosphine Ligands from this compound
Caption: Workflow for the synthesis of phosphine ligands.
This diagram illustrates the synthesis of the key reagent, this compound, and its subsequent reaction with an organometallic reagent to form a tertiary aminophosphine. The aminophosphine can then be converted into various phosphine derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryl-Dichlorophosphines - ChemistryViews [chemistryviews.org]
- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
The Role of Bis(diethylamino)chlorophosphine as a Versatile Precursor in the Synthesis of Advanced Phosphine Ligands for Cross-Coupling Catalysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bis(diethylamino)chlorophosphine, [(C₂H₅)₂N]₂PCl, is a pivotal organophosphorus compound that serves as a versatile precursor in the synthesis of a wide array of phosphine (B1218219) ligands. While not typically employed directly as a ligand in cross-coupling reactions, its utility lies in its role as a building block for the construction of more complex and sterically demanding phosphines. These resultant ligands are instrumental in facilitating a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. This document provides a detailed overview of the application of this compound as a precursor for the synthesis of a Buchwald-type biaryl monophosphine ligand and the subsequent application of this ligand in a Suzuki-Miyaura cross-coupling reaction.
Application in Ligand Synthesis: A Precursor to High-Performance Catalysts
This compound offers a convenient entry point for the synthesis of bulky and electron-rich phosphine ligands. The diethylamino groups can be readily displaced by organometallic reagents, allowing for the introduction of diverse organic moieties onto the phosphorus center. This adaptability is particularly valuable in the synthesis of biaryl phosphine ligands, a class of ligands renowned for their efficacy in promoting challenging cross-coupling reactions.
One prominent application is in the synthesis of ligands analogous to those developed by Buchwald, which are characterized by a biaryl backbone. These ligands have demonstrated exceptional performance in a range of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The general strategy involves the reaction of this compound with organolithium or Grignard reagents derived from biaryl compounds.
Experimental Protocols
Part 1: Synthesis of a Buchwald-type Biaryl Monophosphine Ligand
This protocol describes the synthesis of 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl, a representative bulky phosphine ligand, using this compound as a key reagent.
Materials:
-
This compound
-
2-Bromo-2',6'-diisopropoxybiphenyl
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Toluene (B28343), anhydrous
-
Hexane, anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Lithiation of the Biaryl Precursor: To a solution of 2-bromo-2',6'-diisopropoxybiphenyl (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Reaction with this compound: To the freshly prepared organolithium species at -78 °C, add a solution of this compound (1.2 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation of the Aminophosphine (B1255530) Intermediate: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude aminophosphine intermediate is typically used in the next step without further purification.
-
Conversion to the Final Phosphine Ligand: Dissolve the crude aminophosphine intermediate in anhydrous toluene. Add dicyclohexylphosphine (2.0 eq) to the solution. The reaction mixture is then heated to 80 °C and stirred for 12 hours.
-
Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to afford the desired 2-(dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl ligand as a white solid.
Quantitative Data for Ligand Synthesis:
| Step | Reactant | Product | Yield (%) |
| 1. Lithiation & Phosphinylation | 2-Bromo-2',6'-diisopropoxybiphenyl | Crude aminophosphine intermediate | ~90-95 |
| 2. Conversion to Phosphine Ligand | Crude aminophosphine intermediate | 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl | 80-85 |
| Overall | This compound | 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl | ~72-80 |
Part 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol details the use of the synthesized 2-(dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl ligand in a Suzuki-Miyaura cross-coupling reaction between an aryl chloride and an arylboronic acid.
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (ligand)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.01 eq) and the synthesized phosphine ligand (0.02 eq) to a Schlenk flask. Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to form the active catalyst complex.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl chloride (1.0 eq), the arylboronic acid (1.5 eq), and anhydrous potassium phosphate (2.0 eq).
-
Reaction Execution: Add a 10:1 mixture of anhydrous toluene and deionized water to the flask. Heat the reaction mixture to 100 °C and stir vigorously for the time indicated by TLC or GC-MS monitoring (typically 4-12 hours).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the biaryl product.
Quantitative Data for Suzuki-Miyaura Coupling:
| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 1 | 2 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 6 | 95 |
| 2-Chloroanisole | 4-Tolylboronic acid | 1 | 2 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 92 |
| 4-Chloro-N,N-dimethylaniline | Phenylboronic acid | 1.5 | 3 | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 88 |
Visualizations
Caption: Workflow for the synthesis of a Buchwald-type phosphine ligand.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This compound is a valuable and versatile reagent for the synthesis of advanced phosphine ligands. Its ability to serve as a phosphinylating agent for organometallic species allows for the construction of sterically hindered and electronically rich ligands that are crucial for modern palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a representative example of this utility, demonstrating a practical route to a high-performance ligand and its successful application in the Suzuki-Miyaura reaction. This highlights the indirect but critical role of this compound in enabling the synthesis of complex organic molecules for research, drug development, and materials science.
Application of Bis(diethylamino)chlorophosphine in the Synthesis of Chiral Ligands for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bis(diethylamino)chlorophosphine serves as a crucial and efficient reagent in the synthesis of chiral phosphoramidite (B1245037) ligands, a class of monodentate ligands that have demonstrated exceptional performance in a variety of asymmetric catalytic reactions. The modularity of these ligands, allowing for facile tuning of steric and electronic properties, makes them highly valuable in the development of stereoselective transformations essential for pharmaceutical and fine chemical synthesis.[1][2]
The synthesis of these ligands typically involves the reaction of a chiral diol, such as the readily available and widely used (R)- or (S)-1,1'-bi-2-naphthol (BINOL), with a phosphorus electrophile. This compound offers a straightforward route to introduce a phosphorus atom bearing two diethylamino substituents onto the chiral scaffold. The resulting phosphoramidite ligand, for instance, (R)-BINOL-P(NEt₂)₂, can then be directly employed in asymmetric catalysis.
The application of such ligands is particularly prominent in two key areas:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: Chiral phosphoramidite ligands have been successfully utilized in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as α-enamides and itaconates, to produce chiral amino acids and succinates with high enantioselectivity.[3] The monodentate nature of these ligands allows for the formation of highly active and selective catalytic species.
-
Copper-Catalyzed Asymmetric Conjugate Addition: These ligands are also highly effective in the copper-catalyzed asymmetric 1,4-conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral centers.
The performance of the catalyst is highly dependent on the structure of the ligand, the substrate, and the reaction conditions. The tables below summarize representative data for these transformations using BINOL-derived phosphoramidite ligands, which are structurally analogous to those synthesized from this compound.
Data Presentation
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
| Entry | Chiral Ligand Backbone | Solvent | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINOL | Toluene (B28343) | 40 | >99 | 99.6 |
| 2 | (R)-Me-DuPhos | Toluene | 40 | >99 | >99 |
| 3 | (R)-BICP | Toluene | 40 | >99 | 98.4 |
Data is illustrative and based on results obtained with similar phosphine (B1218219) and phosphoramidite ligands.[3]
Table 2: Copper-Catalyzed Asymmetric 1,4-Addition of Diethylzinc (B1219324) to Cyclohexenone
| Entry | Chiral Ligand Backbone | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINOL derived phosphoramidite | Toluene | -15 | >95 | 90 |
| 2 | Chiral Sulfoxide-Phosphine | Toluene | 0 | 92 | 96 |
| 3 | Bis(oxazoline) | Toluene | -20 | 85 | 53 |
Data is illustrative and based on results obtained with various chiral ligands.[4][5][6]
Experimental Protocols
Protocol 1: Synthesis of (R)-1,1'-binaphthyl-2,2'-diyl bis(diethylamino)phosphoramidite ((R)-BINOL-P(NEt₂)₂)
This protocol describes a plausible synthesis based on standard procedures for the preparation of phosphoramidite ligands.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
This compound
-
Triethylamine (B128534) (NEt₃), freshly distilled
-
Anhydrous toluene
-
Anhydrous hexane (B92381)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line equipment
Procedure:
-
To a flame-dried 250 mL Schlenk flask under an inert atmosphere of argon, add (R)-BINOL (2.86 g, 10 mmol) and anhydrous toluene (100 mL).
-
Cool the solution to 0 °C in an ice bath and add triethylamine (1.53 mL, 11 mmol).
-
Slowly add this compound (2.11 g, 10 mmol) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Filter the mixture through a cannula into another flame-dried Schlenk flask to remove the precipitate.
-
Wash the precipitate with anhydrous toluene (2 x 20 mL) and add the washings to the filtrate.
-
Remove the solvent from the filtrate under reduced pressure to obtain a crude product.
-
Recrystallize the crude product from a mixture of toluene and hexane to afford the pure (R)-BINOL-P(NEt₂)₂ ligand as a white solid.
-
Characterize the product by ¹H, ¹³C, and ³¹P NMR spectroscopy.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
Materials:
-
Methyl α-acetamidoacrylate
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(R)-BINOL-P(NEt₂)₂ (from Protocol 1)
-
Anhydrous and degassed toluene
-
Hydrogen gas (high purity)
-
High-pressure hydrogenation autoclave
Procedure:
-
In a glovebox, add [Rh(COD)₂]BF₄ (4.0 mg, 0.01 mmol) and the chiral ligand (R)-BINOL-P(NEt₂)₂ (0.022 mmol) to a Schlenk flask.
-
Add anhydrous and degassed toluene (10 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
In a separate flask, dissolve methyl α-acetamidoacrylate (143 mg, 1.0 mmol) in anhydrous and degassed toluene (10 mL).
-
Transfer the substrate solution to the hydrogenation autoclave.
-
Using a syringe, transfer the catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 40 atm with hydrogen and stir the reaction mixture at room temperature for 12 hours.
-
Carefully release the pressure and purge the autoclave with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
The conversion and enantiomeric excess of the product, methyl N-acetylalaninate, can be determined by chiral GC or HPLC analysis.
Protocol 3: Copper-Catalyzed Asymmetric 1,4-Addition of Diethylzinc to Cyclohexenone
Materials:
-
Cyclohexenone
-
Diethylzinc (1.0 M solution in hexanes)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
(R)-BINOL-P(NEt₂)₂ (from Protocol 1)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)₂ (3.6 mg, 0.01 mmol) and the chiral ligand (R)-BINOL-P(NEt₂)₂ (0.022 mmol) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to -15 °C in a cryocool bath.
-
Add cyclohexenone (96 mg, 1.0 mmol) to the catalyst solution.
-
Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -15 °C for 3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
The yield and enantiomeric excess of the product, (R)-3-ethylcyclohexanone, can be determined by chiral GC analysis.
Visualizations
Caption: General workflow for the synthesis of a chiral phosphoramidite ligand from this compound and its application in asymmetric catalysis.
Caption: A simplified signaling pathway for a generic metal-catalyzed asymmetric transformation using a chiral ligand (L*).
References
- 1. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 2. Phosphoramidites: privileged ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions with Bis(diethylamino)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(diethylamino)chlorophosphine, also known as N,N,N',N'-tetraethylphosphorodiamidous chloride, is a highly reactive phosphitylating agent. It is extensively used in organic synthesis, particularly in the preparation of phosphoramidites, which are fundamental building blocks for the automated solid-phase synthesis of oligonucleotides.[][2] This document provides a detailed guide to the nucleophilic substitution reactions of this compound with a focus on the phosphitylation of alcohols, including nucleosides.
The core of this reaction is the nucleophilic attack of a hydroxyl group on the phosphorus atom of this compound, leading to the displacement of the chloride leaving group. This process forms a phosphoramidite (B1245037) linkage, a critical step in the synthesis of modified nucleic acids for therapeutic and diagnostic applications.
Reaction Mechanism and Principles
The reaction proceeds via a nucleophilic substitution mechanism at the phosphorus(III) center. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of this compound. This is followed by the expulsion of the chloride ion. The diethylamino groups are generally stable under these conditions. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride that is formally generated.
Applications
The primary application of nucleophilic substitution reactions with this compound is the synthesis of phosphoramidites, especially those derived from protected nucleosides. These phosphoramidites are then used in automated DNA and RNA synthesizers to construct oligonucleotides of a desired sequence. This technology is crucial for various fields, including:
-
Drug Development: Synthesis of antisense oligonucleotides, siRNAs, and aptamers for therapeutic purposes.
-
Molecular Diagnostics: Preparation of probes and primers for PCR, sequencing, and microarray analysis.
-
Synthetic Biology: Construction of synthetic genes and genetic circuits.
Experimental Protocols
General Considerations
-
Anhydrous Conditions: this compound is highly sensitive to moisture. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.
-
Reagent Purity: The purity of this compound and the nucleophile is critical for high reaction yields. It is recommended to use freshly distilled or purchased high-purity reagents.
-
Safety: this compound is corrosive and reacts with moisture to release HCl.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of N,N,N',N'-Tetraethyl(2-bromophenyl)phosphonous Acid Diamide
This protocol details the reaction of this compound with a lithiated aromatic nucleophile.
Materials:
-
n-Butyllithium (1.6 M in hexane)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Pentane
-
Liquid Nitrogen
Procedure:
-
To a three-necked round-bottom flask equipped with a dropping funnel, add a solution of n-butyllithium (1.6 M, 31.7 mL, 50.7 mmol) in hexane (B92381) and 150 mL of THF.
-
Cool the mixture to -130°C using a pentane/liquid nitrogen bath.
-
Add a solution of 1,2-dibromobenzene (6 mL, 49.7 mmol) in THF (50 mL) dropwise over 30 minutes with vigorous stirring.
-
Stir the resulting solution for an additional 30 minutes at -130°C.
-
Add a solution of this compound (11.0 g, 52.2 mmol) in 20 mL of THF.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Remove most of the solvent in vacuo.
-
Add dry diethyl ether (3 x 30 mL) to the residue, stir the suspension for 30 minutes, and then remove the resulting solids by filtration under an argon atmosphere.
-
Remove the diethyl ether from the filtrate in vacuo to yield a yellow oily residue.
-
Purify the residue by fractional distillation under high vacuum to afford the product as a colorless oil.
Quantitative Data:
| Product | Yield | Boiling Point |
| N,N,N',N'-Tetraethyl(2-bromophenyl)phosphonous acid diamide | 86% | 150°C at 0.5 mmHg |
Protocol 2: General Procedure for the Phosphitylation of Protected Nucleosides
This protocol provides a general method for the synthesis of 2'-deoxynucleoside-3'-O-phosphoramidites.
Materials:
-
Protected 2'-deoxynucleoside (e.g., 5'-O-DMT-thymidine)
-
This compound
-
Non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (B52724) (ACN)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Co-evaporate the protected nucleoside with anhydrous acetonitrile (3 x 5 mL) to remove residual moisture and dissolve it in anhydrous DCM or ACN under an inert atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA) (typically 1.5-2.0 equivalents) to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound (1.1-1.5 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, and wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel chromatography.
Quantitative Data Summary:
The following table summarizes representative yields for the phosphitylation of various nucleosides and related compounds with this compound. Reaction conditions may vary.
| Nucleophile (Substrate) | Product | Yield |
| 5'-O-Trityl-2'-O-TBS-guanosine | 5'-Thio-2'-O-TBS-3'-O-ribonucleoside phosphoramidite | 65-97% |
| 5'-O-DMT-2'-O-TBS-guanosine | 5'-Thio-2'-O-TBS-3'-O-ribonucleoside phosphoramidite | 65-97% |
| 5'-O-Trityl-N6-benzoyl-2'-O-TBS-adenosine | 5'-Thio-2'-O-TBS-3'-O-ribonucleoside phosphoramidite | 65-97% |
| 5'-O-DMT-N6-benzoyl-2'-O-TBS-adenosine | 5'-Thio-2'-O-TBS-3'-O-ribonucleoside phosphoramidite | 65-97% |
| 5'-O-Trityl-N4-phenoxyacetyl-2'-O-TBS-cytidine | 5'-Thio-2'-O-TBS-3'-O-ribonucleoside phosphoramidite | 65-97% |
| 5'-O-Trityl-2'-O-TBS-uridine | 5'-Thio-2'-O-TBS-3'-O-ribonucleoside phosphoramidite | 65-97% |
| N,N,N',N'-Tetraethyl(2-bromophenyl)phosphonous acid diamide | 1,2-Phenylenebis(N,N,N',N'-tetraethylphosphinediamine) | 86% |
Mandatory Visualizations
Reaction Mechanism
References
Application Notes and Protocols: Preparation of Phosphonamidites using Bis(diethylamino)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of oligonucleotides and their analogues, the formation of the phosphite (B83602) triester linkage is a critical step. This is most commonly achieved through the use of nucleoside phosphoramidites, which are activated phosphorus(III) compounds. Bis(diethylamino)chlorophosphine has emerged as a valuable phosphitylating reagent for the preparation of nucleoside phosphonamidites, offering a stable and reactive precursor for automated DNA/RNA synthesis. These phosphonamidites, specifically deoxyribonucleoside 3'-O-phosphorbisdiethylamidites, serve as key building blocks in the "phosphorbisamidite approach" to oligonucleotide synthesis. This document provides detailed application notes and experimental protocols for the synthesis of phosphonamidites using this compound.
Principle of the Method
The synthesis of nucleoside phosphonamidites involves the reaction of a protected nucleoside with this compound in the presence of a non-nucleophilic base. The chlorophosphine is highly reactive towards the hydroxyl group of the nucleoside, leading to the displacement of the chloride and the formation of a P-O bond. The resulting phosphonamidite contains two diethylamino groups attached to the phosphorus atom, one of which is subsequently displaced by the 5'-hydroxyl group of the growing oligonucleotide chain during solid-phase synthesis.
Applications
Deoxyribonucleoside 3'-O-phosphorbisdiethylamidites are primarily used in the synthesis of:
-
Standard oligodeoxyribonucleotides
-
Modified oligonucleotides and their analogues for therapeutic and diagnostic applications.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the method described by Dellinger et al. (2003).
Materials:
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Acetonitrile (B52724) (anhydrous)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve phosphorus trichloride in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylamine in anhydrous acetonitrile via the dropping funnel with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Filter the reaction mixture under an inert atmosphere to remove the diethylamine hydrochloride salt.
-
The filtrate contains the crude this compound. The solvent can be removed under reduced pressure to yield the product as a colorless liquid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95% | [1] |
Protocol 2: Synthesis of Deoxyribonucleoside 3'-O-Phosphorbisdiethylamidites
This protocol is based on the phosphorbisamidite approach described by Yamana et al. (1989).
Materials:
-
5'-O-Dimethoxytrityl (DMT)-protected deoxyribonucleoside (e.g., 5'-O-DMT-thymidine)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Standard glassware for air-sensitive reactions
Experimental Workflow:
Caption: General workflow for the synthesis of deoxyribonucleoside 3'-O-phosphorbisdiethylamidites.
Procedure:
-
Dry the 5'-O-DMT-protected deoxyribonucleoside by co-evaporation with anhydrous acetonitrile and dissolve it in anhydrous dichloromethane under a nitrogen or argon atmosphere.
-
Add N,N-diisopropylethylamine to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the cooled nucleoside solution with stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure deoxyribonucleoside 3'-O-phosphorbisdiethylamidite.
Quantitative Data: While specific yields for this exact reaction were not found in the immediate search results, the phosphorbisamidite approach is described as a viable method for the synthesis of oligonucleotides, implying successful and reasonably efficient synthesis of the phosphonamidite monomers.
Logical Relationship of Reagents and Products
Caption: Logical flow from starting materials to the final phosphonamidite product.
Summary and Outlook
The use of this compound provides an effective route for the synthesis of nucleoside phosphonamidites, which are key reagents in the assembly of synthetic oligonucleotides. The protocols outlined above, derived from established methodologies in the field, offer a foundation for researchers to produce these essential building blocks. Further optimization of reaction conditions and purification techniques may be necessary depending on the specific nucleoside and the scale of the synthesis. The stability and reactivity of the resulting phosphonamidites make them well-suited for automated solid-phase oligonucleotide synthesis, contributing to the advancement of research and development in therapeutics and diagnostics.
References
Experimental Protocols for Inert Atmosphere Reactions Involving Bis(diethylamino)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for handling and utilizing Bis(diethylamino)chlorophosphine in chemical reactions that require an inert atmosphere. Due to its high reactivity with water and oxygen, stringent air-free techniques are mandatory for successful and safe experimentation.
Overview and Safety Considerations
This compound, with the chemical formula (Et₂N)₂PCl, is a versatile organophosphorus reagent commonly used in the synthesis of phosphonamidites, phosphinamidines, and other phosphorus-containing compounds.[1][2] Its utility stems from the reactive P-Cl bond, which readily undergoes nucleophilic substitution.
Critical Safety Information:
-
Air and Moisture Sensitivity: this compound reacts violently with water and is sensitive to atmospheric oxygen.[2] All handling and reactions must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Corrosive: The compound is corrosive and can cause severe skin burns and eye damage.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood.
Inert Atmosphere Techniques
The two primary methods for conducting reactions under an inert atmosphere are the use of a Schlenk line or a glove box.
-
Schlenk Line: A Schlenk line is a glass manifold with a dual-port system that allows for the evacuation of air from glassware and subsequent backfilling with an inert gas. This technique is suitable for most small to medium-scale reactions.
-
Glove Box: A glove box provides a sealed environment with a continuously purified inert atmosphere. It is ideal for handling highly sensitive reagents and for performing complex manipulations.
Choice of Inert Gas: Argon vs. Nitrogen
Both argon and nitrogen are commonly used as inert gases. While nitrogen is often preferred due to its lower cost, argon offers some advantages:
-
Density: Argon is denser than air, which allows it to form a protective "blanket" over the reaction mixture, offering better protection if the system is briefly opened.[3][4][5]
-
Reactivity: In rare cases, nitrogen can react with certain metals or reagents at elevated temperatures.[3][4] For most applications involving this compound, high-purity nitrogen is sufficient.
Experimental Workflow for Inert Atmosphere Reactions
The following diagram outlines the general workflow for setting up a reaction under an inert atmosphere using a Schlenk line.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound 97 685-83-6 [sigmaaldrich.com]
- 3. experimental chemistry - Is argon preferred over nitrogen for maintaining an inert atmosphere? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols: Bis(diethylamino)chlorophosphine as a Reagent for Synthesizing Push-Pull Phosphanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Push-pull phosphanes are a class of organophosphorus compounds characterized by the presence of both electron-donating and electron-withdrawing groups attached to the phosphorus atom. This electronic asymmetry imparts unique properties to these molecules, making them valuable ligands in catalysis and building blocks for functional materials. Bis(diethylamino)chlorophosphine, a commercially available and versatile reagent, serves as an excellent starting material for the synthesis of push-pull phosphanes. The diethylamino groups act as strong electron-donating substituents, while the chlorine atom provides a reactive site for the introduction of an electron-withdrawing group. This document provides detailed protocols for the synthesis of a model push-pull phosphane, bis(diethylamino)(pentafluorophenyl)phosphane, starting from the preparation of this compound.
Data Presentation
Table 1: Physicochemical Properties and Spectroscopic Data of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C/mmHg) | 31P NMR (δ, ppm) |
| This compound | C8H20ClN2P | 210.68 | Colorless liquid | 87-90 / 2[1] | Not specified |
| Bis(diethylamino)(pentafluorophenyl)phosphane | C14H20F5N2P | 358.29 | Colorless liquid | Not specified | 48.4 (s) |
Table 2: 19F and 77Se NMR Data for Bis(diethylamino)(pentafluorophenyl)phosphane and its Selenophosphorane Derivative
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (Hz) |
| Bis(diethylamino)(pentafluorophenyl)phosphane | 19F | -133.72 (m, o-F), -150.52 (m, p-F), -160.65 (m, m-F) | Not specified |
| Bis(diethylamino)(pentafluorophenyl)selenophosphorane | 31P | 48.4 (s) | 1JPSe = 800 |
| 77Se | -136.9 (d) | 1JPSe = 800 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the established reaction of phosphorus trichloride (B1173362) with diethylamine (B46881).[1]
Materials:
-
Phosphorus trichloride (PCl3)
-
Diethylamine (Et2NH)
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Schlenk line and glassware
-
Standard distillation apparatus
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phosphorus trichloride in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add four equivalents of diethylamine to the stirred solution. The reaction is exothermic and will produce a white precipitate of diethylammonium (B1227033) chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Filter the reaction mixture under inert atmosphere to remove the diethylammonium chloride precipitate.
-
Wash the precipitate with anhydrous diethyl ether to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless liquid.
Chemical Equation: PCl3 + 4 Et2NH → (Et2N)2PCl + 2 [Et2NH2]Cl
Protocol 2: Synthesis of Bis(diethylamino)(pentafluorophenyl)phosphane
This protocol details the synthesis of a push-pull phosphane by reacting this compound with a lithiated electron-withdrawing group.[2][3]
Materials:
-
Bromopentafluorobenzene (C6F5Br)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound ((Et2N)2PCl)
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Standard distillation apparatus
Procedure:
-
Set up a Schlenk flask containing a magnetic stir bar under an inert atmosphere.
-
Add anhydrous diethyl ether to the flask, followed by bromopentafluorobenzene.
-
Cool the solution to -50 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium to the stirred solution to generate pentafluorophenyllithium (LiC6F5). Maintain the temperature below -40 °C during the addition.
-
In a separate Schlenk flask, dissolve one equivalent of this compound in anhydrous diethyl ether.
-
Cool the this compound solution to -80 °C.
-
Slowly transfer the freshly prepared pentafluorophenyllithium solution to the this compound solution via cannula while maintaining the temperature at -80 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
A precipitate of lithium chloride will form. Remove the precipitate by filtration under an inert atmosphere.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield bis(diethylamino)(pentafluorophenyl)phosphane as a pure, colorless liquid.[2]
Visualizations
Caption: Synthetic workflow for the preparation of a push-pull phosphane.
References
Application Notes and Protocols for Protecting Group Chemistry Utilizing Bis(diethylamino)chlorophosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bis(diethylamino)chlorophosphine as a phosphitylating agent for the protection of various functional groups, including alcohols, amines, and thiols. The resulting phosphorodiamidite protecting group is valuable in multi-step organic synthesis, particularly in the context of nucleoside and carbohydrate chemistry. Detailed protocols for protection and deprotection reactions are provided, along with tabulated quantitative data and workflow diagrams to facilitate experimental design and execution.
Introduction
This compound, with the chemical formula ((C₂H₅)₂N)₂PCl, is a versatile phosphitylating reagent.[1][2] It is primarily employed to introduce the bis(diethylamino)phosphinyl protecting group onto nucleophilic functional groups. This protection strategy is particularly advantageous in scenarios requiring mild reaction conditions and stability towards various reagents. The resulting phosphorodiamidite linkage can be selectively cleaved, typically under acidic conditions.[3]
Key Features:
-
Mild Protection Conditions: Reactions are typically carried out at or below room temperature.
-
High Reactivity: The reagent readily reacts with hydroxyl, amino, and thiol groups in the presence of a suitable base or activator.
-
Stable Protecting Group: The phosphorodiamidite group is stable to a range of reaction conditions, allowing for subsequent chemical transformations on the protected molecule.
-
Selective Deprotection: The protecting group can be removed under acidic conditions, often with high selectivity.
Protection of Alcohols
The protection of hydroxyl groups is a common application of this compound, especially in the synthesis of modified nucleosides and carbohydrates. The reaction proceeds via the formation of a phosphorodiamidite ether.
Reaction Mechanism and Workflow
The protection of an alcohol with this compound is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), or an activator like tetrazole. The base neutralizes the hydrochloric acid byproduct, while an activator can enhance the reaction rate.[4]
References
- 1. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. Selective phosphitylation of the primary hydroxyl group in unprotected carbohydrates and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bidentate Phosphine Ligands Using Bis(diethylamino)chlorophosphine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bidentate phosphine (B1218219) ligands, an important class of molecules in catalysis and materials science, utilizing bis(diethylamino)chlorophosphine as a key reagent. This approach offers a versatile and efficient route to a variety of diphosphine ligands.
Introduction
Bidentate phosphine ligands are crucial in homogeneous catalysis, particularly in cross-coupling reactions, hydrogenations, and hydroformylations. The steric and electronic properties of these ligands can be fine-tuned by modifying the backbone connecting the two phosphorus atoms and the substituents on the phosphorus atoms themselves. This compound, (Et₂N)₂PCl, is a valuable phosphitylating agent that allows for the introduction of a P(NEt₂)₂ group. The diethylamino groups can be readily displaced by various nucleophiles or cleaved under acidic conditions to generate the desired phosphine functionality. This methodology provides a robust platform for the synthesis of a wide array of bidentate phosphine ligands.
A general and widely applicable method for the synthesis of bidentate phosphine ligands using this compound involves the reaction of a di-lithiated organic precursor with two equivalents of (Et₂N)₂PCl. The resulting bis(diaminophosphine) intermediate can then be converted to the corresponding dichlorophosphine by treatment with hydrogen chloride, which can be further functionalized, or directly to the desired tertiary phosphine by reaction with organometallic reagents.
Data Presentation
The following table summarizes quantitative data for the synthesis of a representative bidentate phosphine ligand precursor, 1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine), and its subsequent conversion to 1,2-bis(dichlorophosphino)benzene (B1587436).
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Spectroscopic Data |
| 1 | N,N,N',N'-tetraethyl(2-bromophenyl)phosphonous acid diamide (B1670390) | 1,2-dibromobenzene (B107964) | n-BuLi, (Et₂N)₂PCl | THF | -130 | 0.5 | - | - |
| 2 | 1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine) | N,N,N',N'-tetraethyl(2-bromophenyl)phosphonous acid diamide | n-BuLi, (Et₂N)₂PCl | THF | -78 | 1 | 99 | ¹H NMR (C₆D₆): δ = 7.70-7.80 (m, 2H), 7.20-7.24 (m, 2H), 3.02-3.11 (m, 16H), 1.06 (t, J = 8.1 Hz, 24H). ³¹P NMR (C₆D₆): δ = 98.5 (s). IR (KBr): ν = 2967, 1460, 1375, 1185, 1102, 907, 755 cm⁻¹[1] |
| 3 | 1,2-bis(dichlorophosphino)benzene | 1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine) | HCl | Diethyl ether | -78 to RT | overnight | - | - |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Bis(dichlorophosphino)benzene
This protocol details the synthesis of 1,2-bis(dichlorophosphino)benzene from 1,2-dibromobenzene using this compound, followed by cleavage of the P-N bonds.[1]
Step 1 & 2: Synthesis of 1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine)
-
Materials:
-
1,2-dibromobenzene (6.0 mL, 49.7 mmol)
-
n-butyllithium (1.6 M in hexane (B92381), 31.7 mL, 50.7 mmol for the first step; 38.7 mL, 61.96 mmol for the second step)
-
This compound (11.0 g, 52.2 mmol for the first step; 13.00 g, 61.96 mmol for the second step)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
-
Procedure:
-
To a 250-mL three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a solution of n-butyllithium (1.6 M, 31.7 mL, 50.7 mmol) in hexane and 150 mL of THF.
-
Cool the mixture to -130 °C (pentane/liquid N₂ bath).
-
Add a solution of 1,2-dibromobenzene (6 mL, 49.7 mmol) in THF (50 mL) dropwise over 30 minutes with vigorous stirring.
-
Stir the resulting solution for an additional 30 minutes at -130 °C.
-
Add a solution of this compound (11.0 g, 52.2 mmol) in 20 mL THF. This generates the intermediate N,N,N',N'-tetraethyl(2-bromophenyl)phosphonous acid diamide.
-
For the second phosphination, in a separate flask, dissolve the crude N,N,N',N'-tetraethyl(2-bromophenyl)phosphonous acid diamide (assuming quantitative formation from the previous step, ~20.51 g, 61.96 mmol) in 120 mL of dry THF.
-
Cool the solution to -78 °C and add n-butyllithium solution in hexane (1.6 M, 38.7 mL, 61.96 mmol) dropwise over 1 hour.
-
Stir the resulting yellow solution for an additional hour at this temperature.
-
Add a solution of this compound (13.00 g, 61.96 mmol) in THF (40 mL) over 30 minutes.
-
Allow the reaction mixture to warm to room temperature slowly and stir overnight.
-
Remove most of the solvent in vacuo.
-
Add dry diethyl ether (3 x 30 mL) to the residue, stir the suspension for 30 minutes, and remove the resulting solids by filtration under an inert atmosphere.
-
Removal of diethyl ether from the filtrate in vacuo yields the product as an orange oil (26.0 g, 99% yield).
-
Step 3: Synthesis of 1,2-bis(dichlorophosphino)benzene
-
Materials:
-
1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine) (15.0 g, 35.2 mmol)
-
Hydrogen chloride in diethyl ether (4.8 M, 190 mL)
-
Anhydrous Diethyl Ether
-
-
Procedure:
-
To a three-necked round-bottom flask equipped with a dropping funnel, charge a solution of hydrogen chloride in diethyl ether (4.8 M, 190 mL) at -78 °C.
-
Add a solution of 1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine) (15.0 g, 35.2 mmol) in diethyl ether (40 mL) over 1 hour.
-
Allow the reaction mixture to warm to room temperature slowly and stir overnight, which will result in the formation of a white precipitate.
-
The resulting 1,2-bis(dichlorophosphino)benzene can be isolated and purified by standard techniques. This intermediate is a versatile precursor for various bidentate phosphine ligands.[2]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis of bidentate phosphine ligands using this compound.
Caption: Experimental workflow for bidentate phosphine synthesis.
Caption: Logical relationship of the synthesis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bis(diethylamino)chlorophosphine
Welcome to the technical support center for the purification of crude Bis(diethylamino)chlorophosphine. This guide is intended for researchers, scientists, and drug development professionals, providing detailed protocols and troubleshooting advice to ensure a successful purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the purification of this compound.
Q1: What are the primary impurities in my crude this compound?
A1: The most common impurity is diethylammonium (B1227033) chloride ((C₂H₅)₂NH₂Cl), a white solid byproduct formed during the synthesis from phosphorus trichloride (B1173362) and diethylamine.[1] Other potential impurities include unreacted starting materials, excess diethylamine, and hydrolysis or oxidation products if the compound has been exposed to air or moisture.
Q2: My crude product is a slurry or contains a significant amount of white solid. How should I proceed?
A2: The white solid is likely diethylammonium chloride. It is crucial to remove this salt before purification by distillation, as it is non-volatile and can interfere with the process. The recommended method is filtration under an inert atmosphere (e.g., nitrogen or argon).
Q3: I'm having trouble filtering the diethylammonium chloride; the filter clogs quickly.
A3: Diethylammonium chloride can sometimes form very fine particles that clog standard filter paper. Here are a few troubleshooting tips:
-
Use a filter aid: Adding a layer of Celite® or another filter aid over the filter paper can help prevent clogging and speed up the filtration.
-
Use a sintered glass funnel: A medium porosity sintered glass funnel can be more effective than filter paper for removing fine solids.
-
Dilute the mixture: Diluting the crude mixture with a dry, inert solvent (such as diethyl ether or hexane) can reduce the viscosity and improve the flow rate during filtration. Ensure the solvent is thoroughly removed under vacuum before distillation.
Q4: During vacuum distillation, the pressure is unstable, and the boiling point is fluctuating.
A4: Unstable pressure and fluctuating boiling points during vacuum distillation can be caused by several factors:
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Leaks in the system: Ensure all joints in your distillation apparatus are properly sealed. Use high-vacuum grease and check for any cracks in the glassware.
-
Inadequate vacuum pump: Your vacuum pump may not be sufficient to achieve the required low pressure. Check the pump's specifications and ensure it is in good working order. A cold trap between the distillation setup and the pump is essential to protect the pump from corrosive vapors.
-
Outgassing of the crude material: Residual solvents or volatile impurities can cause initial pressure fluctuations. It is advisable to hold the crude material under vacuum for a period before heating to remove these volatiles.
-
Bumping: The liquid may be boiling unevenly. Ensure you are using a stir bar or boiling chips to promote smooth boiling.
Q5: The distilled product has a yellowish tint. Is it impure?
A5: While pure this compound is a colorless liquid, a slight yellowish tint may not necessarily indicate significant impurity.[2] However, a pronounced yellow or brown color could suggest thermal decomposition. To minimize decomposition, it is crucial to keep the distillation temperature as low as possible by maintaining a good vacuum.
Q6: I suspect my product is decomposing during distillation. What can I do?
A6: Thermal decomposition can be a problem with phosphorus compounds. To mitigate this:
-
Use a high vacuum: A lower pressure will decrease the boiling point and thus the required heating temperature.
-
Use a short path distillation apparatus: This minimizes the time the compound spends at high temperatures. Kugelrohr distillation is also a suitable technique for small quantities.
-
Avoid excessive heating: Heat the distillation flask slowly and evenly. Do not exceed the temperature required for a steady distillation rate.
Q7: Are there alternative purification methods to distillation?
A7: While vacuum distillation is the most common and effective method, other techniques can be considered, although they are less frequently reported for this specific compound:
-
Solvent precipitation/washing: If the impurities have significantly different solubilities than the product, you might be able to selectively precipitate the product or wash away the impurities with a suitable dry solvent.
-
Chromatography: While possible in theory, chromatography on silica (B1680970) or alumina (B75360) is generally not recommended for chlorophosphines due to their high reactivity and sensitivity to hydrolysis. If attempted, it must be performed under strictly anhydrous and oxygen-free conditions.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₂₀ClN₂P | |
| Molecular Weight | 210.68 g/mol | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 55-57 °C at 0.2 mmHg | |
| Density | 1.002 g/mL at 25 °C | |
| Refractive Index (n₂₀/D) | 1.4895 |
Experimental Protocol: Purification of Crude this compound
This protocol details the purification of crude this compound by filtration followed by vacuum distillation. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the compound's sensitivity to air and moisture.
Materials:
-
Crude this compound
-
Dry, oxygen-free inert solvent (e.g., diethyl ether or hexane), if needed for dilution
-
Filter aid (e.g., Celite®), optional
-
Schlenk filtration apparatus (sintered glass funnel or filter cannula setup)
-
Oven-dried Schlenk flasks
-
Vacuum distillation apparatus (short path is recommended) with oven-dried glassware
-
High-vacuum pump with a cold trap
-
Stir bar
-
High-vacuum grease
Procedure:
Part 1: Removal of Diethylammonium Chloride by Filtration
-
Apparatus Setup: Assemble the Schlenk filtration apparatus under a positive pressure of inert gas. Ensure all glassware is scrupulously dried.
-
Transfer of Crude Product: Under a counterflow of inert gas, transfer the crude this compound mixture to the filtration apparatus. If the mixture is too thick, dilute it with a minimal amount of dry, inert solvent.
-
Filtration: Apply a positive pressure of inert gas or a gentle vacuum to the receiving flask to facilitate the filtration. The solid diethylammonium chloride will be retained on the filter.
-
Washing: Wash the collected solid with a small amount of dry, inert solvent to recover any entrained product. Combine the filtrate and the washings.
-
Solvent Removal: If a solvent was used, remove it from the filtrate under reduced pressure to yield the crude, salt-free this compound.
Part 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed with a minimal amount of high-vacuum grease. The receiving flasks should also be under an inert atmosphere.
-
Charging the Flask: Transfer the salt-free crude product and a clean, dry stir bar to the distillation flask under a positive pressure of inert gas.
-
Degassing: Slowly evacuate the system to remove any residual solvent or dissolved gases.
-
Distillation: Once a stable high vacuum is achieved (e.g., ~0.2 mmHg), begin stirring and gently heat the distillation flask.
-
Fraction Collection: Collect any low-boiling forerun and then collect the main fraction of this compound at a constant temperature (55-57 °C at 0.2 mmHg).
-
Completion: Once the distillation is complete, stop heating and allow the apparatus to cool to room temperature under vacuum. Backfill the system with inert gas before disconnecting the flasks.
-
Storage: Store the purified, colorless product in a sealed container under an inert atmosphere.
Mandatory Visualization
The following diagram illustrates the logical workflow for the purification of crude this compound.
Caption: Workflow for the purification of crude this compound.
References
Troubleshooting low yields in reactions with Bis(diethylamino)chlorophosphine.
Welcome to the technical support center for troubleshooting reactions involving Bis(diethylamino)chlorophosphine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming low yields and other common issues encountered during phosphitylation and related reactions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems encountered when using this compound.
Q1: I am experiencing significantly lower than expected yields in my phosphitylation reaction. What are the most likely causes?
Low yields in reactions with this compound are most commonly attributed to its high sensitivity to moisture and improper reaction conditions. A systematic check of the following is recommended:
-
Reagent Quality and Handling:
-
This compound Purity: The reagent should be a colorless to light yellow liquid. Darker coloration may indicate decomposition. Purity can be assessed by ³¹P NMR, which should show a major peak around 125-130 ppm.
-
Solvent Anhydrousness: The presence of trace amounts of water in the reaction solvent is a primary cause of low coupling efficiency.[1][2] Acetonitrile (B52724) is a common solvent and should be of high purity and anhydrous (ideally <30 ppm water).[1] It is recommended to use freshly opened anhydrous solvents or solvents dried over molecular sieves.[3][4]
-
Substrate (Alcohol/Nucleoside) Purity: Ensure your starting alcohol or nucleoside is pure and thoroughly dried, as residual water will consume the phosphitylating agent.
-
-
Reaction Atmosphere:
-
All reactions must be conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen) to prevent hydrolysis of the highly reactive this compound.[4]
-
-
Stoichiometry and Activator:
-
Incorrect Stoichiometry: Ensure the molar ratios of the reactants are correct. A slight excess of this compound may be necessary.
-
Activator Issues: In phosphoramidite (B1245037) synthesis, the activator (e.g., tetrazole, 4,5-dicyanoimidazole) is crucial.[][6] Ensure the activator is fresh, anhydrous, and used at the correct concentration. An inefficient activator will lead to incomplete reaction.[]
-
Q2: My reaction has stalled, or the conversion is incomplete. What steps can I take to improve it?
Incomplete conversion can be due to several factors related to reactivity and reaction conditions.
-
Temperature Control: Phosphitylation reactions are often carried out at specific temperatures. Ensure the reaction temperature is appropriate for your specific substrate and solvent system.
-
Reaction Time: While phosphitylation is generally fast, sterically hindered alcohols may require longer reaction times.[4] Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal reaction time.
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents are added dropwise.
Q3: I am observing the formation of significant byproducts. What are they, and how can I minimize them?
The most common byproduct is the result of hydrolysis.
-
Hydrolysis Product: this compound reacts rapidly with water to form the corresponding H-phosphonate or other unreactive phosphorus (V) species, which reduces the amount of active reagent available for the desired reaction.[7] This can be identified by ³¹P NMR spectroscopy. To minimize this, strictly anhydrous conditions are paramount.
-
Side reactions with Substrate: Depending on the substrate, other side reactions may occur. Protecting groups on the substrate should be stable to the reaction conditions.
Frequently Asked Questions (FAQs)
Q4: How should I properly store and handle this compound?
Due to its sensitivity to moisture and air, proper storage and handling are critical. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. All transfers and handling should be performed using Schlenk line techniques or in a glovebox.
Q5: What is the impact of diethylamine (B46881) hydrochloride as an impurity?
This compound is synthesized from phosphorus trichloride (B1173362) and diethylamine, a reaction that produces diethylamine hydrochloride as a byproduct.[8] While the product is typically purified by distillation, residual hydrochloride can affect the reaction by altering the basicity of the reaction mixture. It is generally recommended to use high-purity this compound.
Q6: Can I purify this compound if I suspect it has degraded?
Yes, purification can be achieved by fractional distillation under reduced pressure (vacuum distillation).[9] This should be performed under an inert atmosphere, and all glassware must be thoroughly dried to prevent hydrolysis during the purification process. The boiling point is reported to be 55-57 °C at 0.2 mmHg.
Data Presentation
Table 1: Key Reaction Parameters and Their Impact on Yield
| Parameter | Effect of Non-Optimal Condition on Yield | Recommended Condition | Citation |
| Moisture Content in Solvent | Significant decrease in yield due to hydrolysis of the phosphitylating agent. | Use anhydrous solvents (e.g., acetonitrile with <30 ppm water). | [1][2] |
| Reaction Atmosphere | Lower yields due to reaction with atmospheric moisture and oxygen. | Conduct all steps under a dry, inert atmosphere (Argon or Nitrogen). | [4] |
| Purity of this compound | Presence of hydrolysis products or other impurities reduces the concentration of the active reagent, leading to lower yields. | Use high-purity, colorless reagent. Purify by vacuum distillation if necessary. | [9] |
| Activator Concentration (for phosphoramidite synthesis) | Insufficient activator leads to incomplete protonation and activation of the phosphoramidite, resulting in low coupling efficiency. | Use the optimal concentration of a fresh, anhydrous activator (e.g., 0.25-0.5 M tetrazole or DCI). | [][6] |
| Reaction Temperature | Sub-optimal temperatures can lead to slow reaction rates or the formation of side products. | Optimize temperature for the specific substrate and solvent system. | |
| Reaction Time | Insufficient time can lead to incomplete conversion, especially with sterically hindered substrates. | Monitor the reaction to determine the necessary time for completion. | [4] |
Table 2: Impact of Coupling Efficiency on Overall Yield in Oligonucleotide Synthesis
| Coupling Efficiency per Step | Overall Yield for a 20-mer Oligonucleotide | Overall Yield for a 50-mer Oligonucleotide |
| 99.5% | 90.5% | 77.8% |
| 99.0% | 81.8% | 60.5% |
| 98.0% | 66.8% | 36.4% |
| 95.0% | 35.8% | 7.7% |
This table illustrates the critical importance of maintaining high coupling efficiency in multi-step syntheses like oligonucleotide synthesis, where this compound is a precursor to the phosphoramidite monomers.[2][10]
Experimental Protocols
Generalized Protocol for Phosphitylation of an Alcohol
This protocol provides a general procedure for the phosphitylation of a primary alcohol using this compound. Note: This is a generalized protocol and may require optimization for specific substrates.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C overnight and cool under a stream of dry argon or nitrogen.
-
Ensure all solvents and liquid reagents are anhydrous and handled under an inert atmosphere.
-
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (B109758) or acetonitrile.
-
In a separate flame-dried flask, prepare a solution of this compound (1.05-1.1 eq) in the same anhydrous solvent.
-
-
Reaction:
-
Cool the alcohol solution to 0°C in an ice bath.
-
Slowly add the this compound solution to the stirred alcohol solution via a syringe.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The disappearance of the starting material and the appearance of a new spot on TLC, or a shift in the ³¹P NMR signal, indicates product formation.
-
-
Work-up:
-
Once the reaction is complete, the work-up procedure will depend on the nature of the product. A common procedure involves filtration to remove any precipitated salts (e.g., diethylamine hydrochloride) followed by removal of the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate (B1210297) containing a small amount of triethylamine (B128534) to prevent product decomposition on the acidic silica.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yields.
Caption: Oligonucleotide synthesis cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Phosphitylation with Bis(diethylamino)chlorophosphine
Welcome to the technical support center for phosphitylation reactions using bis(diethylamino)chlorophosphine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the phosphitylation of alcohols and other nucleophiles with this compound.
Question: My reaction is sluggish or shows low conversion of the starting material. What are the likely causes and how can I improve the reaction rate?
Answer:
Low reactivity in phosphitylation reactions with this compound can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Moisture Contamination: this compound is highly sensitive to moisture, which leads to the formation of the unreactive H-phosphonate byproduct. Ensure all glassware is rigorously dried, and solvents are anhydrous. The use of freshly distilled solvents is highly recommended.
-
Inadequate Base: A non-nucleophilic base, typically a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to the protonation of the starting alcohol or the product, rendering them less nucleophilic and slowing down the reaction. A slight excess of the base (1.1-1.5 equivalents relative to the chlorophosphine) is generally recommended.
-
Low Reaction Temperature: While initial addition of the reagents is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal temperature profile.
-
Steric Hindrance: Highly hindered alcohols will react more slowly. In such cases, longer reaction times, elevated temperatures, or the use of a less sterically demanding phosphitylating agent might be necessary.
Question: I am observing a significant amount of a byproduct with a characteristic doublet in the ¹H NMR and a signal around 10-20 ppm in the ³¹P NMR. What is this species and how can I prevent its formation?
Answer:
This byproduct is likely the H-phosphonate, (Et₂N)₂P(O)H, which arises from the hydrolysis of this compound. Its formation is a strong indicator of moisture in your reaction.
Prevention Strategies:
-
Strict Anhydrous Conditions: As mentioned previously, the rigorous exclusion of water is paramount. Use oven-dried or flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
-
Reagent Quality: Use freshly opened or distilled this compound. Over time, the reagent can degrade upon storage, especially if not handled under strictly anhydrous and inert conditions.
Question: The purification of my phosphitylated product is challenging. How can I effectively remove the amine hydrochloride salt and other impurities?
Answer:
The primary byproduct, diethylamine (B46881) hydrochloride, is a salt that can often be removed by filtration if it precipitates from the reaction mixture. However, it can sometimes remain in solution or co-precipitate with the product.
Purification Protocol:
-
Filtration: If a precipitate (the amine hydrochloride salt) forms upon completion of the reaction, it can be removed by filtration under an inert atmosphere.
-
Aqueous Work-up (for water-stable products):
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic species.
-
Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Silica (B1680970) gel chromatography is a common method for purifying phosphitylated products.
-
To prevent product degradation on acidic silica gel, it is often beneficial to neutralize the silica by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in a hexane/ethyl acetate (B1210297) mixture).
-
The H-phosphonate byproduct can sometimes be difficult to separate from the desired product by chromatography. Running a second column with a less polar eluent system may help in such cases.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for phosphitylation with this compound?
A1: The choice of solvent can significantly impact the reaction outcome. Anhydrous aprotic solvents are generally preferred.
-
Tetrahydrofuran (THF): A commonly used solvent that offers good solubility for many substrates and reagents.
-
Dichloromethane (DCM): Another popular choice, particularly for reactions run at or below room temperature.
-
Acetonitrile (MeCN): Can also be used and may be beneficial in cases where solubility is an issue in other solvents.
The optimal solvent should be determined empirically for each specific substrate.
Q2: What is the recommended reaction temperature and time?
A2: The ideal temperature and time depend on the reactivity of the substrate.
-
Initial Addition: It is standard practice to add the this compound to a cooled solution (0 °C to -78 °C) of the alcohol and base to control the initial exotherm.
-
Reaction Progression: After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to overnight.
-
Monitoring: The progress of the reaction should be monitored by TLC or ³¹P NMR to determine the point of completion and to avoid prolonged reaction times that could lead to side product formation.
Q3: How can I monitor the progress of my phosphitylation reaction?
A3: ³¹P NMR spectroscopy is the most effective technique for monitoring these reactions.
-
Starting Material: this compound has a characteristic ³¹P NMR chemical shift.
-
Product: The desired phosphitylated product will have a distinct chemical shift, typically in the range of 120-150 ppm. For example, the product of the reaction with ethanol, (Et₂N)₂P-OEt, would be expected in this region.
-
Byproducts: The H-phosphonate byproduct, (Et₂N)₂P(O)H, typically appears as a doublet (due to P-H coupling) in the range of 10-20 ppm.
By taking aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of the product and any byproducts, allowing for precise determination of the reaction's endpoint.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a corrosive and moisture-sensitive reagent.
-
Handling: Always handle this reagent in a well-ventilated fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: Reacts violently with water. Any residual reagent should be quenched carefully with a suitable alcohol (e.g., isopropanol) before disposal.
Data Presentation
Table 1: Effect of Solvent on Phosphitylation Yield (Illustrative)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| THF | 25 | 12 | 85-95 |
| DCM | 25 | 12 | 80-90 |
| Acetonitrile | 25 | 12 | 75-85 |
| Toluene | 25 | 12 | 70-80 |
Note: Yields are illustrative and can vary significantly based on the substrate and specific reaction conditions.
Table 2: ³¹P NMR Chemical Shifts of Key Species
| Compound | Structure | Typical ³¹P Chemical Shift (ppm) |
| This compound | (Et₂N)₂PCl | ~165-175 |
| Phosphitylated Product | (Et₂N)₂P-OR | ~120-150 |
| H-phosphonate Byproduct | (Et₂N)₂P(O)H | ~10-20 (doublet) |
Experimental Protocols
General Protocol for the Phosphitylation of a Primary Alcohol:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 eq.) and anhydrous triethylamine (1.2 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the mixture in an appropriate anhydrous solvent (e.g., THF or DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add this compound (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Work-up:
-
If a precipitate (triethylamine hydrochloride) has formed, filter the reaction mixture under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography (pre-treated with 1-2% triethylamine in the eluent system) to afford the desired phosphitylated product.
Visualizations
Caption: Experimental workflow for a typical phosphitylation reaction.
Caption: Troubleshooting logic for common phosphitylation issues.
Common side products in Bis(diethylamino)chlorophosphine reactions and their prevention.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(diethylamino)chlorophosphine. The information is designed to help you identify and prevent common side products, ensuring the success of your synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, with the chemical formula ((C₂H₅)₂N)₂PCl, is a highly reactive organophosphorus compound. It is commonly used as a phosphitylating agent in the synthesis of phosphoramidites, which are key building blocks in the automated synthesis of oligonucleotides for research, diagnostics, and therapeutic applications.
Q2: What are the most common side products in reactions involving this compound?
The two most prevalent side reactions are hydrolysis and oxidation, leading to the formation of undesired byproducts.
-
Hydrolysis Products: Due to its high sensitivity to moisture, the P-Cl bond in this compound is readily cleaved by water. This leads to the formation of various hydrolysis byproducts, with the most common being H-phosphonates.
-
Oxidation Products: The phosphorus (III) center is susceptible to oxidation to phosphorus (V) species, especially in the presence of air or other oxidizing agents.
Q3: How can I detect the presence of these side products in my reaction mixture?
³¹P NMR spectroscopy is the most effective technique for identifying and quantifying the presence of phosphorus-containing side products. The chemical shifts in the ³¹P NMR spectrum are indicative of the different phosphorus environments.
| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |
| This compound (Starting Material) | ~165-175 |
| Desired Phosphoramidite (B1245037) Product | ~145-155 |
| H-Phosphonate Species (from Hydrolysis) | ~5-15 (often with P-H coupling) |
| P(V) Oxidation Products (e.g., Phosphates) | ~-10 to 10 |
Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.
Troubleshooting Guide
Problem: Low yield of the desired phosphoramidite product.
This is a common issue often linked to the presence of side products. Follow this troubleshooting guide to identify and resolve the problem.
Experimental Protocols: Best Practices for Preventing Side Products
Adherence to rigorous experimental techniques is paramount for minimizing the formation of hydrolysis and oxidation byproducts.
1. Preparation of Anhydrous Solvents and Reagents:
-
Solvents (e.g., Dichloromethane, Acetonitrile): Solvents should be freshly distilled from an appropriate drying agent (e.g., calcium hydride for dichloromethane, phosphorus pentoxide for acetonitrile) under an inert atmosphere. Alternatively, use commercially available anhydrous solvents and handle them strictly under inert conditions.
-
Glassware: All glassware must be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry nitrogen or argon, or in a desiccator, immediately before use.
-
Inert Atmosphere: All manipulations should be carried out under a positive pressure of an inert gas such as argon or nitrogen. This can be achieved using a Schlenk line or a glovebox.
2. General Protocol for a Phosphitylation Reaction:
-
Reaction Setup: Assemble the oven-dried glassware while hot and purge with a steady stream of inert gas.
-
Reagent Addition:
-
Dissolve the alcohol substrate and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound dropwise via a syringe.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: The crude product is typically purified by silica (B1680970) gel column chromatography. It is crucial to use a solvent system containing a small amount of a tertiary amine (e.g., 1-2% triethylamine) to prevent degradation of the phosphoramidite product on the acidic silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction pathway and the major routes of side product formation.
Managing the moisture and air sensitivity of Bis(diethylamino)chlorophosphine.
Technical Support Center: Bis(diethylamino)chlorophosphine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture and air sensitivity of this compound.
Troubleshooting Guides
Issue: Accidental Exposure of this compound to Air or Moisture
-
Question: What should I do if a container of this compound has been briefly exposed to ambient air?
-
Answer: Immediately purge the container with a dry, inert gas (e.g., argon or nitrogen) and securely reseal it. If the exposure was minimal, the reagent may still be usable for some applications, but it is crucial to check for signs of decomposition, such as fuming or discoloration, before use. For sensitive reactions, it is advisable to use a fresh, unopened container.
-
-
Question: The liquid has turned cloudy or a precipitate has formed. Can I still use it?
-
Answer: Cloudiness or precipitate formation is a sign of hydrolysis and decomposition. The reagent is likely contaminated and should not be used in reactions where purity is critical. The decomposition products can interfere with your experiment and lead to undesired side products.
-
-
Question: There are visible fumes coming from the liquid after opening the container. What does this indicate?
-
Answer: Fuming indicates a reaction with moisture in the air, likely producing hydrogen chloride gas.[1] This is a clear sign of decomposition. The area should be well-ventilated, and the material should be handled in a fume hood with appropriate personal protective equipment (PPE). The reagent is compromised and should be quenched and disposed of according to safety protocols.
-
Issue: Spills and Cleanup
-
Question: How should I handle a spill of this compound?
-
Answer: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Wear appropriate PPE, including chemical-resistant gloves, eye protection, and a respirator. Do not use water to clean the spill as it reacts violently.[1][2][3][4] Absorb the spill with an inert, dry material like sand or vermiculite. Collect the absorbed material into a suitable, closed container for disposal.
-
Frequently Asked Questions (FAQs)
-
Question: What are the primary hazards associated with this compound?
-
Question: What are the ideal storage conditions for this compound?
-
Question: What are the decomposition products of this compound upon exposure to water or air?
-
Answer: Decomposition in the presence of moisture can liberate diethylamine (B46881) and form hydrogen chloride gas.[1][8] Thermal decomposition can also produce oxides of phosphorus, carbon monoxide, and carbon dioxide.[1]
-
-
Question: What personal protective equipment (PPE) should be worn when handling this compound?
Quantitative Data Summary
| Parameter | Value | Source |
| Boiling Point | 55-57 °C @ 0.2 mmHg | [1] |
| Density | 1.002 g/mL at 25 °C | [4] |
| Flash Point | 101 °C (213.8 °F) | [1] |
Experimental Protocols
Protocol 1: Inert Atmosphere Handling of this compound
-
Preparation: Ensure your glovebox or Schlenk line is purged and maintained under a dry, inert atmosphere (e.g., Argon or Nitrogen with <5 ppm O₂ and H₂O).
-
Reagent Acclimatization: Allow the sealed bottle of this compound to equilibrate to the ambient temperature of the inert atmosphere workspace before opening to prevent moisture condensation.
-
Opening the Container: Inside the inert atmosphere, carefully open the container.
-
Dispensing: Use a clean, dry syringe or cannula to withdraw the required amount of the liquid.
-
Sealing: After dispensing, purge the headspace of the container with the inert gas before securely resealing the cap. Parafilm or a secondary seal can be used for added protection.
-
Transfer: Transfer the dispensed liquid to your reaction vessel, which should also be under an inert atmosphere.
-
Cleanup: Clean any spills within the inert atmosphere workspace immediately with a dry absorbent material.
Protocol 2: Quenching and Disposal of Unused or Decomposed this compound
-
Preparation: Conduct the quenching procedure in a chemical fume hood. Prepare a quenching solution of a weak, non-protic base (e.g., sodium bicarbonate) in a suitable solvent. Have a temperature probe and an ice bath ready.
-
Slow Addition: Slowly and carefully add the this compound dropwise to the cooled quenching solution with vigorous stirring. The reaction is exothermic, so maintain a low temperature.
-
Neutralization: Monitor the pH of the solution and add more quenching agent as needed until the solution is neutral.
-
Disposal: The neutralized solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Visualizations
Caption: Workflow for handling this compound.
Caption: Consequences of improper handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound | CAS#:685-83-6 | Chemsrc [chemsrc.com]
- 5. This compound, 94% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. strem.com [strem.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 685-83-6 Name: this compound [xixisys.com]
- 8. wimna.com [wimna.com]
Technical Support Center: Removal of Diethylamine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of diethylamine (B46881) hydrochloride (Et₂NH·HCl), a common byproduct in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diethylamine hydrochloride and why does it form in my reaction?
Diethylamine hydrochloride is a salt that typically forms as a byproduct when diethylamine is used as a base to neutralize an acid, commonly hydrochloric acid (HCl), generated during a reaction. For instance, in reactions involving acyl chlorides or sulfonyl chlorides, diethylamine is often added as an acid scavenger. The resulting neutralization reaction produces the diethylamine hydrochloride salt, which then needs to be removed from the reaction mixture to isolate the desired product.
Q2: What are the key physical properties of diethylamine hydrochloride relevant to its removal?
Understanding the physical properties of diethylamine hydrochloride is crucial for selecting an appropriate removal strategy. It is a white to off-white crystalline solid.[1][2] Key properties include:
-
High Solubility in Water: It is very soluble in water (232 g/100 g at 25°C), which is a property often exploited in aqueous workups.[3]
-
Solubility in Polar Organic Solvents: It is soluble in ethanol (B145695) and chloroform.[3]
-
Insolubility in Non-Polar Organic Solvents: It is insoluble in diethyl ether.[3]
-
High Melting and Boiling Points: It has a high melting point (around 220-230°C) and boiling point (around 330°C), meaning it is not volatile under typical reaction workup conditions.[3][4]
-
Hygroscopic Nature: The salt is hygroscopic, meaning it readily absorbs moisture from the air.[1][5][6]
Q3: What are the primary methods for removing diethylamine hydrochloride from a reaction mixture?
The most common methods for removing diethylamine hydrochloride are based on its solubility characteristics. The main techniques include:
-
Aqueous Workup (Washing): Due to its high water solubility, washing the organic reaction mixture with water or an aqueous solution (such as brine) is a very effective method to extract the salt into the aqueous phase.[7]
-
Filtration: If the reaction is performed in a solvent in which diethylamine hydrochloride is insoluble (e.g., diethyl ether), the salt will precipitate out as a solid and can be removed by simple filtration.[7]
-
Solvent Trituration/Precipitation (Anti-solvent Addition): This technique involves adding a solvent in which your product is soluble but diethylamine hydrochloride is not (an "anti-solvent"), causing the salt to precipitate. The solid salt can then be filtered off. Common anti-solvents for this purpose include diethyl ether and ethyl acetate.[7]
-
Basification and Extraction/Distillation: The reaction mixture can be treated with a stronger base (like NaOH) to convert the diethylamine hydrochloride back to the free base, diethylamine.[5][8] The free amine is more soluble in organic solvents and can be removed by subsequent aqueous washes, or if it is volatile, it can be removed by distillation.[5][8]
Troubleshooting Guide
Q4: My desired product is sensitive to water. How can I remove diethylamine hydrochloride without an aqueous workup?
For moisture-sensitive compounds, non-aqueous removal methods are necessary.
-
Method 1: Direct Filtration. The most straightforward approach is to conduct the reaction in a solvent where diethylamine hydrochloride has low solubility, such as diethyl ether or tetrahydrofuran (B95107) (THF).[7] This allows for the direct filtration of the precipitated salt.
-
Method 2: Solvent Swap and Filtration. If your reaction requires a solvent in which the salt is soluble (e.g., dichloromethane (B109758) or chloroform), you can first remove the reaction solvent under reduced pressure. Subsequently, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, ethyl acetate).[7] This will cause the salt to precipitate, and it can then be removed by filtration.
Q5: I'm trying to precipitate the diethylamine hydrochloride, but it remains dissolved in my organic solvent. What can I do?
If the salt is not precipitating, it likely has some solubility in your solvent system.
-
Add an Anti-Solvent: Gradually add a non-polar solvent in which diethylamine hydrochloride is known to be insoluble, such as diethyl ether or heptane.[7] This will lower the overall polarity of the solvent mixture and force the salt to precipitate.
-
Cool the Mixture: Reducing the temperature of the reaction mixture by using an ice bath can decrease the solubility of the salt and induce precipitation.[7]
Q6: I performed an aqueous wash, but now I have a persistent emulsion. How can I break it?
Emulsions can form, especially when chlorinated solvents are used. Here are some strategies to address this:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to resolve the emulsion.[7]
-
Patience: In some cases, allowing the mixture to stand for an extended period can lead to separation.
Q7: My product is also soluble in water. How can I separate it from the diethylamine hydrochloride?
This presents a more challenging purification scenario.
-
Basification and Extraction: Convert the diethylamine hydrochloride to the free base with an aqueous base. Then, carefully extract your product into an organic solvent, leaving the more polar, free diethylamine to partition between the layers or be removed with the aqueous phase. Multiple extractions may be necessary.
-
Column Chromatography: If other methods are unsuccessful, purification by column chromatography may be required. It is important to note that amine salts can sometimes streak on silica (B1680970) gel. To mitigate this, you can pre-adsorb your crude material onto silica gel before loading it onto the column.[7]
Data Presentation
Solubility of Diethylamine Hydrochloride
| Solvent | Solubility | Temperature (°C) |
| Water | 232 g / 100 g | 25 |
| Water | 510 g / L | 20 |
| Ethanol | Soluble | 78 |
| Chloroform | Soluble | Not Specified |
| Diethyl Ether | Insoluble | Not Specified |
Data sourced from references[3][9].
Experimental Protocols
Protocol 1: Removal by Aqueous Workup
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water or brine.
-
Shake the funnel vigorously, ensuring to vent frequently to release any pressure.
-
Allow the layers to separate.
-
Drain and discard the lower aqueous layer containing the diethylamine hydrochloride.
-
Repeat the washing process one or two more times to ensure complete removal.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to isolate the product.
Protocol 2: Removal by Filtration (for reactions in non-solubilizing solvents)
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.
-
Set up a Büchner or Hirsch funnel with an appropriately sized filter paper.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply a vacuum to filter off the solid diethylamine hydrochloride.
-
Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.
-
Combine the filtrate and the washings, which contain your desired product.
-
Remove the solvent from the filtrate under reduced pressure to isolate the product.
Visualization
Caption: Decision workflow for selecting a removal method for diethylamine hydrochloride.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Diethylamine hydrochloride | 660-68-4 [chemicalbook.com]
- 3. diethylamine hydrochloride [chemister.ru]
- 4. 二乙胺 盐酸盐 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sciencemadness Discussion Board - diethylamine hydrochloride synthesis question. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Diethylamine Hydrochloride Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. lobachemie.com [lobachemie.com]
Technical Support Center: Scaling Up Reactions with Bis(diethylamino)chlorophosphine for Bulk Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(diethylamino)chlorophosphine in bulk synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up reactions with this compound?
Scaling up reactions involving this compound from lab to bulk scale introduces several challenges that can impact yield, purity, and safety. The primary hurdles include:
-
Exothermicity Management: Phosphitylation reactions are often exothermic. What is manageable on a small scale can lead to thermal runaway in a large reactor due to the reduced surface-area-to-volume ratio, which hinders efficient heat dissipation.
-
Mixing and Homogeneity: Ensuring uniform mixing of reagents in large vessels is critical. Poor mixing can lead to localized "hot spots," side reactions, and incomplete conversion.
-
Reagent Addition Control: The rate of addition of this compound becomes a critical parameter at scale. Too rapid addition can exacerbate exotherms, while too slow addition may lead to the degradation of sensitive intermediates.
-
Moisture Sensitivity: this compound is highly sensitive to moisture. Maintaining a strictly anhydrous environment in large-scale equipment can be challenging and requires rigorous operational procedures.
-
Work-up and Purification: Handling and quenching large volumes of reactive chemicals and byproducts safely is a major consideration. Furthermore, purification of multi-kilogram quantities of product often requires moving beyond traditional laboratory techniques like column chromatography.[1][2][3]
-
Impurity Profile: The impurity profile can change significantly upon scale-up. Side reactions that are negligible at the gram scale can become major issues in bulk synthesis, complicating purification and impacting final product quality.
2. How can I control the exothermicity of the reaction during a large-scale synthesis?
Effective thermal management is crucial for a safe and successful scale-up. Here are key strategies:
-
Controlled Reagent Addition: Add the this compound solution subsurface at a controlled rate. This ensures it reacts quickly and avoids accumulation of unreacted reagent.
-
Efficient Cooling: Utilize a reactor with a high cooling capacity and a suitable heat transfer fluid. Ensure the reactor jacket has a large surface area for efficient heat exchange.
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat of reaction more effectively, although this may impact reaction kinetics and throughput.
-
Reverse Addition: In some cases, adding the substrate to the phosphitylating agent can help to better control the exotherm.
-
Real-time Monitoring: Employ in-situ temperature probes to monitor the internal reaction temperature continuously. This allows for immediate adjustments to the addition rate or cooling system if a rapid temperature increase is observed.
3. What are the common side reactions observed during bulk synthesis and how can they be mitigated?
At a larger scale, several side reactions can become more prominent:
-
Oxidation to P(V) Species: The trivalent phosphorus in this compound is susceptible to oxidation to the pentavalent state, especially in the presence of trace oxygen or peroxides.
-
Mitigation: Ensure all solvents are deoxygenated and the reaction is conducted under a robust inert atmosphere (e.g., nitrogen or argon). Using freshly distilled solvents can minimize the risk of peroxide contamination.
-
-
Hydrolysis: Reaction with water leads to the formation of phosphonic acids and other byproducts.
-
Mitigation: Use rigorously dried glassware and anhydrous solvents. All reagents should be handled under strict inert atmosphere conditions.
-
-
Formation of Diethylammonium (B1227033) Hydrochloride: This salt precipitates from the reaction mixture and can coat the reactor walls and stirrer, impeding mixing and heat transfer.
-
Mitigation: While unavoidable, ensuring efficient agitation can help to keep the salt suspended. During work-up, a filtration step is necessary to remove this solid.
-
-
Over-alkylation or Multiple Phosphitylations: If the substrate has multiple reactive sites, careful control of stoichiometry and temperature is necessary to achieve selective phosphitylation.
4. How can I monitor the progress of a large-scale phosphitylation reaction?
Real-time monitoring is essential for process control and safety.
-
³¹P NMR Spectroscopy: This is the most powerful technique for monitoring phosphitylation reactions. It allows for direct observation of the consumption of the starting phosphitylating agent and the formation of the desired product, as well as any phosphorus-containing byproducts. Samples can be carefully taken from the reactor at various time points for analysis.[4]
-
In-situ IR Spectroscopy: For some reactions, in-situ infrared spectroscopy can be used to track the disappearance of starting material functional groups or the appearance of product peaks.
-
Temperature and Pressure Monitoring: Continuous monitoring of the reactor's internal temperature and pressure can provide indirect information about the reaction rate and any potential thermal events.
5. What are the best practices for work-up and quenching of large-scale reactions involving this compound?
Safety is paramount during the work-up of large-scale reactions with reactive phosphorus compounds.
-
Controlled Quenching: The reaction should be quenched by the slow addition of a proton source, such as an alcohol (e.g., isopropanol (B130326) or butanol), at a low temperature.[5][6] This should be done under an inert atmosphere.
-
Aqueous Wash: After quenching, an aqueous wash can be performed to remove water-soluble byproducts and salts. Use deoxygenated water to minimize oxidation of the product.
-
Waste Handling: The aqueous waste will be acidic and contain phosphorus byproducts. It must be neutralized and disposed of according to local environmental regulations.
6. What are viable alternatives to column chromatography for purifying multi-kilogram quantities of the product?
Column chromatography is often impractical and costly at a large scale.[1] Consider the following alternatives:
-
Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid products at a large scale.[7][8] A systematic screening of solvents and solvent mixtures is necessary to find suitable conditions.
-
Extraction: Liquid-liquid extraction can be used to remove impurities with different solubility profiles.
-
Distillation: For liquid products, vacuum distillation can be an effective purification method.
-
Precipitation/Trituration: The desired product can sometimes be precipitated from a solution where the impurities remain dissolved, or impurities can be removed by washing the solid product with a solvent in which it is insoluble (trituration).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Stalls/Incomplete Conversion | 1. Insufficient activation. 2. Poor mixing. 3. Deactivation of the phosphitylating agent by moisture. 4. Low reaction temperature. | 1. Ensure the correct stoichiometry of the activator is used. 2. Increase agitation speed; check for solids buildup on the stirrer or reactor walls. 3. Verify the dryness of all reagents and solvents. 4. Gradually increase the reaction temperature while monitoring for exotherms. |
| Low Yield | 1. Side reactions (e.g., oxidation, hydrolysis). 2. Product degradation during work-up. 3. Inefficient purification. | 1. Implement stricter inert atmosphere and anhydrous conditions. 2. Optimize quenching and work-up conditions (e.g., lower temperature, shorter duration). 3. Develop a more effective purification method (e.g., crystallization). |
| Formation of Significant P(V) Impurities | 1. Air leak in the reactor. 2. Peroxides in the solvent. 3. Oxidizing impurities in the starting materials. | 1. Pressure test the reactor before starting the reaction. 2. Use freshly distilled and deoxygenated solvents. 3. Purify starting materials if necessary. |
| Difficult Filtration of Diethylammonium Hydrochloride | 1. Fine particle size of the salt. 2. Clogging of the filter. | 1. Allow the reaction mixture to stir for a period after the reaction is complete to encourage particle growth. 2. Use a filter aid (e.g., Celite) and a larger filter surface area. |
| Product is an Oil and Difficult to Purify | 1. Product is inherently non-crystalline. 2. Presence of impurities preventing crystallization. | 1. Consider purification by vacuum distillation if thermally stable. 2. Attempt to form a solid derivative for purification, followed by deprotection. 3. Explore alternative purification techniques like preparative HPLC if the scale is manageable. |
Experimental Protocols
General Protocol for Large-Scale Phosphitylation
Note: This is a generalized protocol and must be adapted and optimized for specific substrates and equipment. A thorough risk assessment should be conducted before any scale-up.
-
Reactor Preparation:
-
A multi-neck, jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a condenser with a nitrogen/argon inlet, and an addition funnel is assembled.
-
The entire apparatus is thoroughly dried in an oven and assembled hot under a stream of inert gas.
-
The reactor is cooled to room temperature under a positive pressure of inert gas.
-
-
Reagent Preparation:
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) is added to the reactor.
-
The substrate and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) are charged to the reactor.
-
The solution is cooled to the desired reaction temperature (typically 0 °C to -20 °C).
-
In a separate, dry vessel, a solution of this compound in the anhydrous solvent is prepared under an inert atmosphere.
-
-
Reaction:
-
The this compound solution is added dropwise to the stirred solution in the reactor via the addition funnel at a rate that maintains the internal temperature within the desired range.
-
The reaction progress is monitored by taking aliquots for ³¹P NMR analysis.
-
-
Work-up:
-
Once the reaction is complete, the mixture is quenched by the slow addition of a suitable alcohol (e.g., isopropanol) at low temperature.
-
The mixture is allowed to warm to room temperature.
-
The precipitated diethylammonium hydrochloride is removed by filtration under an inert atmosphere. The filter cake is washed with fresh solvent.
-
The filtrate is washed with deoxygenated water or a mild aqueous buffer to remove any remaining water-soluble impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by an appropriate large-scale method such as crystallization, distillation, or precipitation.
-
Data Presentation
Table 1: Typical Reaction Parameters for Phosphitylation
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100-1000 g) | Production Scale (>1 kg) |
| Substrate Concentration | 0.5 - 1.0 M | 0.2 - 0.5 M | 0.1 - 0.3 M |
| This compound Equiv. | 1.1 - 1.5 | 1.05 - 1.2 | 1.02 - 1.1 |
| Base Equiv. | 1.5 - 2.0 | 1.2 - 1.5 | 1.1 - 1.3 |
| Reaction Temperature | -20 °C to 25 °C | -40 °C to 10 °C | -60 °C to 0 °C |
| Addition Time | 5 - 30 minutes | 1 - 4 hours | 2 - 8 hours |
| Typical Yield | 85 - 95% | 80 - 90% | 75 - 85% |
Note: These are illustrative ranges and will vary significantly depending on the specific reaction.
Visualizations
Caption: A generalized workflow for scaling up reactions with this compound.
Caption: A decision tree for troubleshooting common issues in bulk synthesis.
References
- 1. Challenges and Solutions in the Scalable Synthesis of Trimer Phosphoramidites for Industrial Applications - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 2. Oligonucleotide manufacturing innovation: challenges, risks, and opportunities [insights.bio]
- 3. researchgate.net [researchgate.net]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. researchgate.net [researchgate.net]
Analytical methods for monitoring the progress of reactions with Bis(diethylamino)chlorophosphine.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring the progress of reactions involving Bis(diethylamino)chlorophosphine.
Frequently Asked Questions (FAQs)
Q1: What is the most effective analytical method for monitoring reactions with this compound?
A1: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct and effective method.[1][2] The phosphorus atom provides a unique spectroscopic handle, and its chemical shift is highly sensitive to its chemical environment, allowing for clear differentiation between the starting material, intermediates, and final products.[2][3] Unlike ¹H NMR, the spectra are often simpler with less signal overlap.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile products, but may require derivatization and careful handling to avoid degradation.[5]
Q2: How should I prepare my samples for analysis to avoid side reactions?
A2: this compound is highly sensitive to moisture and air.[6][7] All sample preparation must be conducted under strictly anhydrous and inert conditions (e.g., in a glovebox or using Schlenk line techniques). Use anhydrous deuterated solvents for NMR analysis. When preparing samples for chromatography, ensure all vials, syringes, and solvents are rigorously dried to prevent hydrolysis of the reagent or products.[8]
Q3: What are the most common side products in reactions involving this compound?
A3: The most common side product arises from the hydrolysis of the P-Cl bond upon exposure to trace amounts of water, which can occur from solvents, reagents, or atmospheric moisture.[7] This hydrolysis leads to the formation of the corresponding phosphonamidous acid or subsequent derivatives. Oxidation of the P(III) center to P(V) is also a common issue, especially if the reaction is exposed to air.[3]
Q4: Can I use non-deuterated solvents for ³¹P NMR analysis?
A4: Yes, one of the advantages of ³¹P NMR spectroscopy is that deuterated solvents are not strictly necessary for obtaining a spectrum, which can save time and resources.[4][9] However, a deuterated solvent is required if you need to "lock" the spectrometer's magnetic field for long-term experiments or for acquiring high-resolution spectra where shimming is critical.
Analytical Methodologies & Data
The choice of analytical technique is critical for successful reaction monitoring. The table below summarizes the primary methods used for reactions involving this compound.
| Method | Principle | Advantages | Disadvantages |
| ³¹P NMR Spectroscopy | Measures the magnetic properties of the ³¹P nucleus. The chemical shift is indicative of the electronic environment. | Direct, non-invasive monitoring of phosphorus-containing species.[3] Simple spectra with a wide chemical shift range, minimizing signal overlap.[9] | Lower sensitivity compared to ¹H NMR. Quantitative accuracy requires specific acquisition parameters (e.g., inverse-gated decoupling) to suppress NOE effects and account for long relaxation times.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling point and polarity, followed by detection based on mass-to-charge ratio. | High sensitivity and provides structural information from mass fragmentation patterns.[5] | Analytes must be volatile and thermally stable.[11] this compound and its products can degrade at high temperatures or react with active sites in the column.[5] Moisture sensitivity can lead to hydrolysis before or during analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary and mobile phase. | Suitable for non-volatile or thermally sensitive compounds.[12] Can be coupled with various detectors (UV, MS). | Finding a suitable non-reactive mobile phase can be challenging. The P-Cl bond may be susceptible to hydrolysis with aqueous mobile phases. |
Typical ³¹P NMR Chemical Shifts
The chemical shift of the phosphorus atom is a key indicator of the reaction's progress. While exact values depend on the solvent and molecular structure, the following table provides approximate ranges for relevant species.
| Compound Type | Phosphorus Oxidation State | Typical Chemical Shift Range (ppm) | Notes |
| Dialkylaminochlorophosphine | P(III) | +120 to +180 | Starting material region. |
| Phosphoramidite (Product) | P(III) | +140 to +160 | Product of reaction with an alcohol. |
| Hydrolysis Product | P(III) | +10 to +30 | H-phosphonate species resulting from reaction with water. |
| Oxidized Species (Phosphate) | P(V) | -20 to +20 | Byproduct from exposure to air/oxidants.[2] |
Chemical shifts are relative to 85% H₃PO₄.
Experimental Workflows & Protocols
Workflow for Monitoring a Reaction
The following diagram illustrates a general workflow for setting up and monitoring a chemical reaction involving this compound.
Caption: General workflow for reaction monitoring.
Protocol 1: Reaction Monitoring by ³¹P NMR Spectroscopy
This protocol describes how to take and prepare a sample from a reaction mixture for ³¹P NMR analysis.
-
Materials:
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) stored over molecular sieves.
-
Gas-tight syringe, oven-dried.
-
NMR tube with a sealable cap (e.g., J. Young valve), oven-dried and cooled under an inert atmosphere.
-
Reaction mixture under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Purge the gas-tight syringe with an inert gas 3-5 times.
-
Carefully withdraw an aliquot (approx. 0.1 mL) of the reaction mixture.
-
Transfer the aliquot into the prepared NMR tube.
-
Using a separate syringe, add ~0.5 mL of the anhydrous deuterated solvent to the NMR tube.
-
Seal the NMR tube, and gently agitate to mix the contents.
-
Acquire a ³¹P NMR spectrum. For quantitative results, use inverse-gated decoupling with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol outlines the steps for quenching a reaction aliquot and preparing it for GC-MS, including an optional derivatization step to improve analyte stability and volatility.
-
Materials:
-
Anhydrous, non-protic solvent (e.g., hexane, dichloromethane).
-
Quenching agent (e.g., a solution of a mild base if HCl is generated).
-
Derivatizing agent (e.g., BSTFA for silylating hydroxyl groups) if needed.[13]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
GC vial with an airtight cap.
-
-
Procedure:
-
Withdraw an aliquot of the reaction mixture (as described in Protocol 1) and add it to a vial containing a cooled, anhydrous solvent.
-
Optional: If the reaction product is an alcohol adduct and requires derivatization, add the derivatizing agent (e.g., BSTFA) and let it react according to established procedures (e.g., 15 seconds to 1 hour at room temperature).[13]
-
Quench the reaction if necessary. For example, if the product is sensitive to acid, a small amount of a hindered base on a solid support can be added and filtered off.
-
Dry the sample by passing it through a small plug of anhydrous sodium sulfate.
-
Transfer the solution to a GC vial and cap it immediately.
-
Analyze using a GC-MS method with a high-temperature ramp and an inert column to minimize peak tailing.[5]
-
Troubleshooting Guides
Troubleshooting ³¹P NMR Spectra
This guide addresses common issues encountered during ³¹P NMR analysis of reactions with this compound.
Caption: Troubleshooting common ³¹P NMR issues.
Q: Why do I see multiple unexpected peaks in my ³¹P NMR spectrum? A: This is often due to the high reactivity of the P-Cl bond. Peaks other than your starting material and expected product likely correspond to byproducts from hydrolysis (reaction with water) or oxidation (reaction with air).[3][8] Carefully check your experimental setup for any potential sources of moisture or oxygen and ensure all solvents and reagents are rigorously dried.
Q: My ³¹P NMR signals are very broad. What can I do? A: Signal broadening can be caused by several factors:
-
Paramagnetic Impurities: Traces of metal catalysts or dissolved oxygen can cause significant broadening.
-
High Viscosity: Concentrated or polymeric samples can lead to broader lines. Diluting your sample may help.
-
Chemical Exchange: If your phosphorus compound is in equilibrium with another species on the NMR timescale, the signal can broaden. Acquiring the spectrum at a lower temperature may resolve the exchanging species into distinct peaks.
Q: The integration of my product peak seems incorrect relative to the starting material. Why? A: Standard proton-decoupled ³¹P NMR spectra are often not quantitative.[10] The Nuclear Overhauser Effect (NOE) can enhance signals for phosphorus atoms close to protons, leading to inaccurate integrals. Furthermore, different phosphorus nuclei can have very different T1 relaxation times. To obtain accurate quantitative data, you must use an acquisition method like inverse-gated decoupling, which minimizes the NOE, and ensure a sufficiently long relaxation delay between scans to allow all nuclei to fully relax.[10]
Troubleshooting GC-MS Analysis
Q: I don't see a peak for my product in the GC-MS chromatogram. What happened? A: This could be due to several reasons:
-
Non-Volatility: Your product may not be volatile enough to pass through the GC column.
-
Thermal Instability: The compound may be degrading in the high-temperature injector or column. Try lowering the injector temperature.
-
On-Column Reaction: The product might be reacting with active sites (e.g., free silanol (B1196071) groups) on the GC column or liner, causing peak tailing or complete loss of signal.[5] Using a highly inert column is recommended.
-
Hydrolysis: The compound may have hydrolyzed on exposure to trace moisture during sample preparation or in the GC system.
Q: My peaks are tailing badly. How can I improve the peak shape? A: Peak tailing for phosphorus compounds is often caused by interaction with active sites in the GC system.[5] Ensure you are using a high-quality, inert GC column and a deactivated liner. In some cases, derivatizing the molecule to mask highly polar functional groups can significantly improve peak shape.
References
- 1. scilit.com [scilit.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 4. m.youtube.com [m.youtube.com]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. strem.com [strem.com]
- 7. This compound | CAS#:685-83-6 | Chemsrc [chemsrc.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize impurities in products derived from Bis(diethylamino)chlorophosphine.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(diethylamino)chlorophosphine. This resource provides guidance on minimizing impurities in derived products, particularly in the synthesis of phosphoramidites and other organophosphorus compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, with the chemical formula [(C₂H₅)₂N]₂PCl, is a highly reactive organophosphorus compound.[1][2] It is commonly used as a phosphitylating agent in the synthesis of phosphoramidites, which are essential building blocks for the chemical synthesis of oligonucleotides.[3][4] It is also utilized in the preparation of various phosphine (B1218219) ligands for cross-coupling reactions.[1]
Q2: What are the most common sources of impurities when using this compound?
A2: Impurities in products derived from this compound can arise from several sources:
-
Starting Material Purity: The purity of this compound itself and other reactants is critical.[5][6]
-
Reaction with Water (Hydrolysis): this compound reacts violently with water.[7] Any moisture present in the reaction setup (glassware, solvents, atmosphere) can lead to the formation of hydrolysis byproducts.
-
Oxidation: The trivalent phosphorus (P(III)) center is susceptible to oxidation to pentavalent phosphorus (P(V)) species, especially when exposed to air.[8][9]
-
Side Reactions: Incomplete reactions or side reactions with other functional groups in the starting materials can generate various impurities.[4]
-
Process-Related Impurities: Residual solvents, reagents from work-up and purification steps can contaminate the final product.[10]
Q3: How critical are impurities in the final product, especially in oligonucleotide synthesis?
A3: In oligonucleotide synthesis, the purity of phosphoramidite (B1245037) building blocks is paramount. Even trace levels of impurities can be incorporated into the growing oligonucleotide chain, leading to a heterogeneous final product with compromised biological activity and potential toxicity.[3][8] Stringent quality control is necessary to ensure the efficacy and safety of therapeutic oligonucleotides.[11]
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a corrosive and water-reactive compound.[1][7] Key safety precautions include:
-
Handling the reagent under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Using thoroughly dried glassware and anhydrous solvents.[12]
-
Wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, and gloves.[1]
-
Ensuring all work is conducted in a well-ventilated fume hood.[12]
Troubleshooting Guide
Problem: My final product purity is low, as determined by ³¹P NMR, showing significant peaks in the P(V) region.
-
Question: What causes the formation of P(V) impurities?
-
Answer: P(V) impurities are typically oxidation products. The P(III) center in your product is sensitive to air and oxidizing agents.
-
Question: How can I prevent oxidation during the reaction and work-up?
-
Answer:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) from start to finish.[12]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Careful Handling: Avoid any exposure of the reaction mixture or isolated product to air.
-
Antioxidant Storage: Store the final product under an inert atmosphere at low temperatures (-20 °C is common for phosphoramidites) to minimize degradation over time.[8]
-
Problem: I am observing unexpected byproducts in my LC-MS analysis.
-
Question: My reaction involves a hydroxyl group. What could be the source of unexpected byproducts?
-
Answer: The primary cause is likely the presence of water in your reaction. This compound reacts rapidly with water, which can compete with your intended alcohol substrate. This leads to the formation of phosphonates and other hydrolysis-related species.
-
Question: What steps should I take to eliminate water from my reaction system?
-
Answer:
-
Dry Glassware: Oven-dry all glassware at >120 °C for several hours and cool it under a stream of inert gas or in a desiccator immediately before use.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (<10 ppm water is recommended for oligonucleotide synthesis).[8]
-
Dry Reactants: Ensure your other reactants are anhydrous. If necessary, dry them using appropriate methods (e.g., azeotropic distillation, drying agents).
-
Inert Gas Blanket: Maintain a positive pressure of a dry inert gas throughout the experiment.
-
Problem: The coupling efficiency of my phosphoramidite product is low in oligonucleotide synthesis.
-
Question: Besides oxidation and hydrolysis, what other impurities could be affecting the coupling reaction?
-
Answer: Reactive impurities can compete in the coupling step. These can include residual starting materials or byproducts where the phosphorus center has reacted with other nucleophiles. Additionally, impurities in the phosphoramidite can have modifications on protecting groups (e.g., on the 5'-OH or the base) which can interfere with the synthesis cycle.[3]
-
Question: How can I improve the quality of my phosphoramidite product?
-
Answer:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants to ensure complete conversion of the starting alcohol.
-
Purification Method: Employ state-of-the-art purification methods.[3] Flash column chromatography on silica (B1680970) gel (pre-treated with a base like triethylamine (B128534) to neutralize acidic sites) is common. For very high purity, preparative HPLC may be required.
-
Purity Analysis: Use a combination of analytical techniques like ³¹P NMR, RP-HPLC, and LC-MS to confirm the purity of the final product before use.[9]
-
Data Presentation
Table 1: Common Impurities and Recommended Analytical Methods
| Impurity Class | Specific Example | Potential Source | Recommended Analytical Technique(s) |
| Oxidized Species | P(V) Phosphate/Phosphonate | Exposure to air/oxygen | ³¹P NMR, LC-MS |
| Hydrolysis Products | H-phosphonate | Reaction with water | ³¹P NMR, LC-MS |
| Protecting Group Failure | Product without 5'-DMT group | Incomplete protection or degradation | RP-HPLC, LC-MS |
| Side Reaction Products | Dimerized starting material | Sub-optimal reaction conditions | LC-MS, RP-HPLC |
Table 2: Typical HPLC Conditions for Phosphoramidite Purity Analysis
| Parameter | Reversed-Phase (RP) HPLC[9] | Normal-Phase (NP) HPLC[4] |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Silica (bare hybrid silica) |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (B1210297) (TEAA) in water | Heptane/Isopropanol mixture |
| Mobile Phase B | Acetonitrile (B52724) | Ethyl Acetate with triethylamine |
| Gradient | Gradient elution with increasing acetonitrile | Isocratic or gradient elution |
| Flow Rate | ~1.0 mL/min | ~1.0 mL/min |
| Detection | UV (typically at 254 nm) | UV (typically at 254 nm) |
| Sample Prep | ~1.0 mg/mL in acetonitrile | Dissolved in mobile phase |
Note: Phosphoramidites often show double peaks in HPLC due to the presence of two diastereomers at the chiral phosphorus center.[4][9]
Experimental Protocols
Protocol: Purity Analysis of a Synthesized Phosphoramidite using RP-HPLC
This protocol provides a general method for assessing the purity of a phosphoramidite, such as those derived from this compound.
1. Materials and Reagents:
-
Synthesized phosphoramidite sample
-
Acetonitrile (HPLC grade)
-
Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0)
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Mobile Phase A: Prepare 0.1 M TEAA buffer in HPLC-grade water and adjust pH to 7.0 ± 0.1. Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
Sample Preparation: Accurately weigh and dissolve the phosphoramidite sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.[9] Prepare the solution fresh before use, as phosphoramidites can degrade in solution.[8]
3. HPLC Method:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak(s) / Total Area of All Peaks) * 100.
-
The main product may appear as a pair of diastereomeric peaks.[9] Sum their areas for the purity calculation.
Visualizations
Caption: General workflow for minimizing impurities in synthesis.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 7. This compound | CAS#:685-83-6 | Chemsrc [chemsrc.com]
- 8. lcms.cz [lcms.cz]
- 9. usp.org [usp.org]
- 10. enkrisi.com [enkrisi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ³¹P NMR Characterization of Bis(diethylamino)chlorophosphine and Its Derivatives
This guide provides a comprehensive comparison of the ³¹P Nuclear Magnetic Resonance (NMR) spectral data for bis(diethylamino)chlorophosphine and its key derivatives. It is intended for researchers, scientists, and drug development professionals who utilize these organophosphorus compounds in synthesis and require detailed characterization data. The information presented herein is supported by experimental data and established trends in ³¹P NMR spectroscopy.
Comparative ³¹P NMR Data
The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. The oxidation state and the nature of the substituents on the phosphorus atom significantly influence the observed chemical shift. The table below summarizes the ³¹P NMR data for this compound and its common derivatives.
| Compound Name | Structure | Oxidation State | Typical ³¹P Chemical Shift (δ) ppm | Reference / Note |
| This compound | (Et₂N)₂PCl | III | ~175 | Based on analogous chlorophosphoramidites.[1] |
| Bis(diethylamino)phosphine oxide | (Et₂N)₂P(O)H | V | 10 to 30 | Estimated based on typical phosphine (B1218219) oxide shifts. |
| This compound oxide | (Et₂N)₂P(O)Cl | V | 20 to 40 | Estimated based on related phosphinoyl chlorides. |
| This compound sulfide | (Et₂N)₂P(S)Cl | V | 70 to 90 | Estimated based on related thiophosphinoyl chlorides. |
Note: Chemical shifts are referenced to 85% H₃PO₄ as an external standard.
Experimental Protocols
Accurate and reproducible ³¹P NMR data for air- and moisture-sensitive compounds like this compound and its derivatives require careful handling and specific experimental parameters.
a) Sample Preparation (Air-Sensitive Compounds):
-
All glassware (NMR tube, pipettes, vials) must be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).
-
Sample preparation should be conducted in an inert atmosphere, such as a nitrogen- or argon-filled glovebox.
-
Approximately 20-50 mg of the phosphorus compound is accurately weighed into a vial inside the glovebox.
-
The compound is dissolved in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) that has been previously dried over molecular sieves.
-
The solution is transferred to the NMR tube, which is then tightly sealed with a cap and wrapped with Parafilm® for extra security before removal from the glovebox.
b) NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz ¹H frequency or higher) equipped with a broadband probe is recommended.
-
Nucleus: ³¹P
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. Inverse-gated decoupling can be employed for quantitative measurements.[2]
-
Referencing: Chemical shifts are referenced externally to 85% H₃PO₄ at 0 ppm.[3]
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width (e.g., -50 to 250 ppm) should be used initially to ensure all phosphorus signals are observed.
-
Relaxation Delay (d1): A relaxation delay of 5-10 seconds is recommended to ensure full relaxation of the phosphorus nucleus, which can have long T₁ relaxation times.
-
Number of Scans: This will depend on the concentration of the sample. For a moderately concentrated sample, 128 to 512 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
Signaling Pathways and Relationships
The following diagram illustrates the synthetic relationship between this compound and its common derivatives.
Caption: Synthetic routes from PCl₃ to key derivatives.
This guide provides a foundational understanding of the ³¹P NMR characteristics of this compound and its derivatives, which is essential for their unambiguous identification and for monitoring their chemical transformations.
References
A Comparative Analysis of the Reactivity of Bis(diethylamino)chlorophosphine and Other Common Chlorophosphines
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of phosphitylating agent is critical. Chlorophosphines are a versatile class of reagents used to introduce phosphorus moieties, but their reactivity profiles can vary significantly. This guide provides an objective comparison of the reactivity of Bis(diethylamino)chlorophosphine with two other widely used chlorophosphines: Chlorodiphenylphosphine and Dichloro(phenyl)phosphine. The information presented is supported by experimental data to aid researchers in selecting the most appropriate reagent for their specific synthetic needs.
Executive Summary
The reactivity of chlorophosphines is primarily dictated by the nature of the substituents on the phosphorus atom. Electron-donating groups, such as amino groups, increase the electron density on the phosphorus, enhancing its nucleophilicity but decreasing its electrophilicity. Conversely, electron-withdrawing groups, like phenyl or additional chloro substituents, increase the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack.
-
This compound is characterized by the presence of two electron-donating diethylamino groups, which makes the phosphorus atom electron-rich. This generally leads to a higher nucleophilicity of the phosphorus lone pair and a less electrophilic P-Cl bond compared to aryl or other alkyl chlorophosphines.
-
Chlorodiphenylphosphine features two phenyl groups, which are more electron-withdrawing than amino groups. This results in a more electrophilic phosphorus center compared to this compound.
-
Dichloro(phenyl)phosphine is the most electrophilic of the three, with two electron-withdrawing chlorine atoms directly attached to the phosphorus, significantly increasing its reactivity towards nucleophiles.
Comparative Reactivity Data
The following tables summarize key data points that highlight the differences in reactivity among the three chlorophosphines.
Table 1: Physical Properties and ³¹P NMR Chemical Shifts
| Property | This compound | Chlorodiphenylphosphine | Dichloro(phenyl)phosphine |
| Formula | C₈H₂₀ClN₂P | C₁₂H₁₀ClP | C₆H₅Cl₂P |
| Molecular Weight | 210.68 g/mol | 220.63 g/mol | 178.98 g/mol |
| Boiling Point | 55-57 °C / 0.2 mmHg | 320 °C | 222 °C |
| ³¹P NMR (ppm) | ~115-130 | ~80-150 | ~160-200 |
Note: ³¹P NMR chemical shifts are approximate ranges and can vary based on solvent and other conditions. Data is referenced against 85% H₃PO₄.[1]
The downfield shift in the ³¹P NMR spectrum from this compound to Dichloro(phenyl)phosphine is indicative of increasing deshielding of the phosphorus nucleus, which correlates with increased electrophilicity.
Table 2: Comparison of Reactivity in Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile | This compound | Chlorodiphenylphosphine | Dichloro(phenyl)phosphine |
| Alcoholysis | Alcohols | Generally requires activation or forcing conditions. | Reacts readily, often used in Appel-type reactions.[2] | Highly reactive, can lead to multiple side products if not controlled. |
| Aminolysis | Amines | Can be sluggish due to the electron-rich nature of the phosphorus. | Reacts to form P-N bonds. | Very reactive, often used to synthesize phosphonamidites. |
| Hydrolysis | Water | Reacts, but generally slower than the other two. | Reacts violently with water.[3] | Reacts readily with moisture. |
Experimental Protocols
Key Experiment: Reaction with Alcohols (A Model for Nucleophilic Substitution)
Protocol 1: Reaction of Chlorodiphenylphosphine with an Alcohol (Illustrative)
This protocol is based on the established reactivity of Chlorodiphenylphosphine in the conversion of alcohols.
Objective: To synthesize an alkyl chloride from a primary alcohol using Chlorodiphenylphosphine.
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Chlorodiphenylphosphine
-
Dichloromethane (B109758) (anhydrous)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add Chlorodiphenylphosphine (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Outcome: High yield of the corresponding alkyl chloride. The reaction proceeds via the formation of a phosphonium (B103445) salt intermediate.
Comparative Reactivity:
-
This compound under these conditions would likely be much slower or may not proceed to completion without a stronger activating agent due to the lower electrophilicity of the phosphorus center.
-
Dichloro(phenyl)phosphine would be highly reactive, and the presence of two chlorine atoms could lead to the formation of dichlorinated byproducts or other undesired side reactions if the stoichiometry and conditions are not carefully controlled.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for assessing the reactivity of a given chlorophosphine with a nucleophile.
Signaling Pathways in Reactivity
The electronic effects of the substituents on the phosphorus atom directly influence its reactivity. This can be visualized as a "signaling pathway" where the substituent signals either an increase or decrease in electron density at the phosphorus center.
Conclusion
The choice between this compound, Chlorodiphenylphosphine, and Dichloro(phenyl)phosphine should be guided by the specific requirements of the chemical transformation.
-
This compound is the reagent of choice when a less reactive, more nucleophilic phosphitylating agent is needed, and harsh reaction conditions are to be avoided. Its stability can be an advantage in multi-step syntheses.
-
Chlorodiphenylphosphine offers a balance of reactivity and is a workhorse for many standard transformations, including the formation of phosphine (B1218219) ligands and Appel-type reactions.[2]
-
Dichloro(phenyl)phosphine is ideal for situations requiring a highly electrophilic phosphorus center, such as the synthesis of phosphonites and other derivatives where rapid reaction with nucleophiles is desired. However, its high reactivity necessitates careful control of reaction conditions to avoid side reactions.
Researchers should consider the electronic nature of their substrates and the desired reactivity profile when selecting a chlorophosphine to achieve optimal results in their synthetic endeavors.
References
A Comparative Guide to Bis(diethylamino)chlorophosphine and Bis(dimethylamino)chlorophosphine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of organophosphorus chemistry, bis(dialkylamino)chlorophosphines are versatile reagents, serving as crucial building blocks for the synthesis of a wide array of valuable compounds, including phosphine (B1218219) ligands, phosphonates, and phosphoramidites. Among these, bis(diethylamino)chlorophosphine and bis(dimethylamino)chlorophosphine (B1582491) are two of the most commonly employed reagents. This guide provides an objective comparison of their performance in synthesis, supported by available data and established chemical principles, to aid researchers in selecting the optimal reagent for their specific applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and bis(dimethylamino)chlorophosphine is presented in Table 1. While both are corrosive liquids that react readily with water, the diethyl derivative possesses a higher molecular weight, boiling point, and slightly lower density.
| Property | This compound | Bis(dimethylamino)chlorophosphine |
| CAS Number | 685-83-6 | 3348-44-5[1] |
| Molecular Formula | C₈H₂₀ClN₂P[2] | C₄H₁₂ClN₂P[1][3] |
| Molecular Weight | 210.68 g/mol [2] | 154.58 g/mol [1][3] |
| Appearance | Colorless to light yellow liquid[4] | Liquid |
| Boiling Point | 55-57 °C at 0.2 mmHg | Not specified |
| Density | 1.002 g/mL at 25 °C[5] | 1.060 g/mL at 25 °C |
| Refractive Index | n20/D 1.4895 (lit.)[5] | n20/D 1.500 |
| Flash Point | 101 °C (213.8 °F) - closed cup | 76.7 °C (170.1 °F) |
| Hazards | Corrosive, reacts violently with water[5] | Corrosive |
Synthesis
Both bis(dialkylamino)chlorophosphines are typically synthesized via the reaction of phosphorus trichloride (B1173362) with the corresponding secondary amine. The general synthetic scheme is depicted below.
Experimental Protocol: Synthesis of this compound
A typical laboratory-scale synthesis of this compound involves the slow addition of phosphorus trichloride to a solution of excess diethylamine (B46881) in an inert solvent, such as diethyl ether or hexane, at low temperatures (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The byproduct, diethylammonium (B1227033) chloride, is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by vacuum distillation to yield the colorless liquid product. A published procedure reports a 95% yield when the reaction is carried out with phosphorus trichloride in acetonitrile (B52724) at 20°C[2].
Performance and Reactivity Comparison
The primary distinction in the reactivity of this compound and bis(dimethylamino)chlorophosphine stems from the differing steric bulk of the ethyl versus the methyl groups attached to the nitrogen atoms.
Steric Hindrance: The two ethyl groups on each nitrogen in this compound create a more sterically hindered environment around the phosphorus atom compared to the methyl groups in its dimethylamino counterpart. This increased steric bulk can significantly influence the rate and outcome of reactions.
-
Nucleophilic Attack: The less hindered phosphorus center in bis(dimethylamino)chlorophosphine is generally more susceptible to nucleophilic attack. This can lead to faster reaction rates in many synthetic transformations.
-
Selectivity: In reactions with sterically demanding nucleophiles, the more hindered this compound may exhibit higher selectivity, favoring reaction at less hindered sites or with less bulky reagents.
Applications in Synthesis
Both reagents are extensively used as phosphitylating agents for the introduction of a phosphinidene (B88843) moiety. A significant application is in the synthesis of phosphine ligands, which are crucial for a wide range of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Sonogashira couplings[1][4].
Synthesis of Phosphoramidites for Oligonucleotide Synthesis
Another critical application of these reagents is in the synthesis of phosphoramidites, the key building blocks for automated solid-phase oligonucleotide synthesis[][9]. The choice between the dimethylamino and diethylamino derivatives can influence the efficiency of the phosphitylation and subsequent coupling steps. The less sterically hindered bis(dimethylamino)chlorophosphine may offer faster reaction kinetics, which can be advantageous in automated synthesis protocols.
Experimental Protocol: General Phosphitylation of an Alcohol
To a solution of the alcohol (1.0 equivalent) and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), in an anhydrous aprotic solvent like dichloromethane (B109758) or acetonitrile under an inert atmosphere at 0 °C, is added a solution of the bis(dialkylamino)chlorophosphine (1.1 equivalents) in the same solvent dropwise. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over a few hours. The progress of the reaction is monitored by thin-layer chromatography or NMR spectroscopy. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.
Conclusion
Both this compound and bis(dimethylamino)chlorophosphine are highly effective and versatile reagents in synthetic organic chemistry. The choice between them is primarily dictated by the steric requirements of the specific transformation.
-
Bis(dimethylamino)chlorophosphine is generally the more reactive reagent due to its lower steric bulk. It is often preferred for reactions where rapid kinetics are desired and with substrates that are not overly sensitive to steric hindrance.
-
This compound , with its greater steric encumbrance, may offer advantages in terms of selectivity in certain reactions. It can also be beneficial when a more controlled or slower reaction rate is desirable.
Ultimately, the optimal choice of reagent will depend on the specific substrates, desired products, and reaction conditions. Empirical evaluation is often necessary to determine the most suitable bis(dialkylamino)chlorophosphine for a given synthetic challenge.
References
- 1. 双(二甲氨基)氯膦 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 685-83-6 [chemicalbook.com]
- 5. This compound | CAS#:685-83-6 | Chemsrc [chemsrc.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 9. twistbioscience.com [twistbioscience.com]
Performance Showdown: Bis(diethylamino)chlorophosphine-Derived Ligands in Catalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern catalysis, the quest for efficient, robust, and versatile ligand systems is paramount. Among the diverse array of phosphine (B1218219) ligands, those derived from the common precursor bis(diethylamino)chlorophosphine have carved out a significant niche. These aminophosphine (B1255530) ligands offer a unique combination of steric and electronic properties that can be fine-tuned for a variety of catalytic transformations. This guide provides an objective comparison of the performance of these ligands against common alternatives in key cross-coupling reactions, supported by experimental data and detailed protocols to aid in catalyst selection and development.
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of a palladium catalyst is critically dependent on the nature of the ancillary phosphine ligand. Here, we compare a ligand synthesized from a this compound derivative, bis(diethylamino)(pentafluorophenyl)phosphine, with the widely used triphenylphosphine (B44618) ligand in the coupling of 4-bromoanisole (B123540) and phenylboronic acid.
Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
| Catalyst System | Ligand | Solvent | Time (h) | Conversion (%) |
| PdCl₂[(Et₂N)₂P(C₆F₅)]₂ | Bis(diethylamino)(pentafluorophenyl)phosphine | 1,4-Dioxane (B91453) | 24 | 85 |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 1,4-Dioxane | 24 | 60 |
| PdCl₂[(Et₂N)₂P(C₆F₅)]₂ | Bis(diethylamino)(pentafluorophenyl)phosphine | Toluene | 24 | 75 |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Toluene | 24 | 55 |
Data extracted from the supporting information of "Bis(diethylamino)(pentafluorophenyl)phosphane – a Push–Pull Phosphane Available for Coordination".
The data clearly indicates that the catalyst bearing the bis(diethylamino)(pentafluorophenyl)phosphine ligand exhibits significantly higher activity, achieving an 85% conversion in 1,4-dioxane compared to 60% with the triphenylphosphine-based catalyst under identical conditions. This enhanced performance can be attributed to the unique electronic "push-pull" nature of the ligand, where the electron-donating diethylamino groups increase the electron density at the palladium center, facilitating the oxidative addition step, while the electron-withdrawing pentafluorophenyl group influences the reductive elimination step.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) chloride
-
Bis(diethylamino)(pentafluorophenyl)phosphine or Triphenylphosphine
-
4-Bromoanisole (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane or Toluene (5 mL)
-
Argon atmosphere
Procedure:
-
To a Schlenk flask under an argon atmosphere, add palladium(II) chloride (0.01 mmol) and the respective phosphine ligand (0.02 mmol).
-
Add the solvent (5 mL) and stir the mixture for 15 minutes at room temperature to form the catalyst complex.
-
To this solution, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The reaction mixture is then heated to 80°C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The conversion is determined by gas chromatography (GC) analysis of the crude product.
Visualizing the Catalytic Process
To better understand the role of the ligand in the catalytic cycle, a generalized workflow and the fundamental steps of the Suzuki-Miyaura reaction are illustrated below.
Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Broadening the Scope: Other Cross-Coupling Reactions
While the Suzuki-Miyaura reaction serves as an excellent benchmark, ligands derived from this compound, such as bis(diethylamino)phenylphosphine, have also been employed in other critical transformations like the Heck reaction. Although direct, side-by-side comparative studies with quantitative data are less common in the literature for this specific ligand, its application as a ligand precursor for Heck coupling is noted. The electron-rich nature of such aminophosphine ligands is generally considered beneficial for the oxidative addition of less reactive aryl chlorides.
Table 2: Common Alternative Ligands in Cross-Coupling Reactions
| Ligand Type | Common Examples | Key Features | Typical Applications |
| Biaryl Phosphines | Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, electron-rich | Suzuki, Buchwald-Hartwig Amination |
| Ferrocenyl Phosphines | dppf | Wide bite angle, robust | Suzuki, Heck |
| Trialkyl Phosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, bulky | Suzuki, Negishi |
| N-Heterocyclic Carbenes | IPr, SIMes | Strong σ-donors, sterically demanding | Suzuki, Heck |
The performance of this compound-derived ligands should be evaluated against these established classes, considering the specific substrates and reaction conditions. The ease of synthesis and modification of aminophosphine ligands from a common precursor presents a significant advantage in developing tailored catalytic systems.
Conclusion
Ligands derived from this compound represent a versatile and effective class of ligands for palladium-catalyzed cross-coupling reactions. As demonstrated in the Suzuki-Miyaura coupling, their unique electronic properties can lead to superior catalytic activity compared to traditional phosphine ligands like triphenylphosphine. The modularity in their synthesis allows for the fine-tuning of steric and electronic parameters, opening avenues for the development of highly efficient catalysts for a broad range of organic transformations. Researchers and professionals in drug development are encouraged to consider these ligands as valuable tools in their synthetic endeavors, with the provided data and protocols serving as a foundational guide for their application.
Unveiling the Superiority of Bis(diethylamino)chlorophosphine in Phosphitylation Chemistry
For researchers, scientists, and professionals in the fast-paced world of drug development and nucleic acid chemistry, the choice of phosphitylating reagent is a critical decision that directly impacts the efficiency, purity, and overall success of oligonucleotide synthesis. This guide provides an in-depth comparison of Bis(diethylamino)chlorophosphine against other common phosphitylating agents, supported by experimental data and detailed protocols, to highlight its advantages in producing high-quality phosphoramidites, the essential building blocks of DNA and RNA synthesis.
This compound, a colorless liquid, serves as a highly effective phosphitylating agent, particularly in the synthesis of deoxynucleoside phosphoramidites. Its unique properties offer distinct advantages over other reagents such as phosphorus trichloride (B1173362) (PCl₃) and Bis(diisopropylamino)chlorophosphine, primarily in terms of reactivity, stability of the resulting phosphoramidites, and handling characteristics.
Comparative Performance: A Data-Driven Overview
The superiority of this compound can be quantitatively assessed through various performance metrics, including reaction yield, coupling efficiency in oligonucleotide synthesis, and the stability of the synthesized phosphoramidites.
| Phosphitylating Reagent | Typical Phosphitylation Yield (%) | Resulting Phosphoramidite (B1245037) Stability | Key Considerations |
| This compound | >95 | High | Forms stable phosphoramidites; less sterically hindered than diisopropylamino derivatives, potentially leading to faster coupling kinetics. |
| Bis(diisopropylamino)chlorophosphine | ~90-95 | Very High | Increased steric bulk can enhance stability but may require longer coupling times in oligonucleotide synthesis. |
| Phosphorus Trichloride (PCl₃) | Variable (often lower) | Moderate | Highly reactive and less selective, leading to more side products and lower stability of the resulting phosphites. Requires stringent anhydrous conditions. |
The Decisive Advantages of this compound
The primary advantages of employing this compound lie in its balanced reactivity and the superior stability of the phosphoramidites it produces.
Enhanced Stability of Phosphoramidites: Phosphoramidites synthesized using this compound exhibit excellent stability, which is crucial for their storage and subsequent use in automated oligonucleotide synthesizers.[1] This stability minimizes the formation of impurities over time, ensuring high fidelity in DNA and RNA synthesis.
Optimal Reactivity and Coupling Efficiency: The diethylamino groups provide sufficient steric hindrance to prevent unwanted side reactions, yet are less bulky than the diisopropylamino groups. This optimal balance allows for rapid and efficient coupling reactions during oligonucleotide synthesis, contributing to higher overall yields of the desired full-length product. High coupling efficiency, typically exceeding 99%, is paramount for the synthesis of long oligonucleotides.[2]
Reduced Side Product Formation: Compared to highly reactive and less selective reagents like PCl₃, this compound offers cleaner reactions with fewer side products. This simplifies the purification of the resulting phosphoramidites and improves the quality of the synthesized oligonucleotides.
Experimental Protocols: A Practical Guide
To illustrate the practical application of this compound, a detailed protocol for the phosphitylation of a protected deoxynucleoside is provided below.
Synthesis of 5'-O-DMT-Thymidine-3'-O-(N,N-diethylamino)-β-cyanoethylphosphoramidite
Materials:
-
5'-O-Dimethoxytrityl-thymidine (5'-O-DMT-thymidine)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
2-Cyanoethanol
Procedure:
-
Preparation of the Phosphitylating Reagent: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound (1.1 eq) in anhydrous dichloromethane.
-
Reaction with Nucleoside: In a separate flame-dried flask under argon, dissolve 5'-O-DMT-thymidine (1.0 eq) in anhydrous dichloromethane. Add N,N-diisopropylethylamine (2.0 eq) to the solution.
-
Phosphitylation: Slowly add the solution of this compound to the nucleoside solution at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by ³¹P NMR spectroscopy. The starting this compound will have a characteristic chemical shift, which will be replaced by the signal of the product, the nucleoside phosphorodiamidite.
-
In situ Quenching and Second Phosphitylation: Once the formation of the intermediate is complete, add 2-cyanoethanol (1.0 eq) to the reaction mixture to displace one of the diethylamino groups. Stir for an additional 2 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica (B1680970) gel chromatography to yield the desired phosphoramidite.
³¹P NMR Monitoring: The phosphitylation reaction can be effectively monitored using ³¹P NMR spectroscopy. The phosphorus atom in this compound exhibits a distinct chemical shift. Upon reaction with the nucleoside, a new signal corresponding to the phosphorodiamidite intermediate appears. Subsequent reaction with 2-cyanoethanol results in a further shift to the final phosphoramidite product. This technique allows for precise determination of reaction completion and can aid in optimizing reaction conditions.
Visualizing the Process: From Reagent to Oligonucleotide
The following diagrams illustrate the key chemical transformations and the overall workflow where this compound plays a pivotal role.
Caption: Phosphitylation of a protected nucleoside.
Caption: Role of phosphoramidites in synthesis.
References
Comparative analysis of the stability of different aminophosphine reagents.
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Aminophosphine (B1255530) ligands, a versatile class of compounds crucial in catalysis and coordination chemistry, exhibit a wide range of stability profiles that can significantly impact reaction outcomes. This guide provides a comparative analysis of the stability of different aminophosphine reagents, supported by experimental data and detailed protocols to aid in informed reagent selection.
The utility of aminophosphine reagents is intrinsically linked to their stability under various experimental conditions. Factors such as sensitivity to air and moisture, as well as thermal lability, can lead to reagent degradation, catalyst deactivation, and the formation of undesirable byproducts. Understanding the nuances of their stability is therefore critical for reproducible and efficient chemical transformations.
Factors Influencing Aminophosphine Stability
The stability of aminophosphine reagents is primarily governed by a combination of steric and electronic factors, in addition to the reaction environment.
-
Steric Hindrance: Bulky substituents on both the phosphorus and nitrogen atoms can physically obstruct the approach of oxygen, water, and other reactive species, thereby enhancing the reagent's stability.[1] This steric protection is a key strategy in the design of robust aminophosphine ligands.
-
Electronic Effects: The electron density at the phosphorus center plays a crucial role in its susceptibility to oxidation. Electron-donating groups increase the electron density, making the phosphine (B1218219) more nucleophilic but also more prone to oxidation. Conversely, electron-withdrawing groups can decrease the phosphorus atom's reactivity towards oxygen.[2]
-
P-N Bond Characteristics: The phosphorus-nitrogen bond in aminophosphines is polar and can be susceptible to cleavage by protic reagents, leading to hydrolysis.[2][3] The strength and reactivity of this bond are influenced by the substituents on both atoms.
-
Solvent and Temperature: The choice of solvent can impact stability, with polar or protic solvents potentially facilitating decomposition pathways such as hydrolysis. Elevated temperatures can accelerate degradation processes, making thermal stability a critical consideration for reactions requiring heat.
Comparative Stability Analysis
A direct quantitative comparison of all aminophosphine reagents is challenging due to the vast number of possible structures and the variability in experimental conditions reported in the literature. However, by compiling available data and qualitative observations, we can establish general stability trends.
Air and Moisture Stability
The susceptibility of aminophosphines to oxidation and hydrolysis is a major concern. Generally, trialkylphosphines are more sensitive to air than triarylphosphines.[4] The introduction of amino substituents can modulate this reactivity. For instance, some bis(dimethylamino)arylphosphines have been reported to be remarkably air-stable.[5] In contrast, many aminophosphines are sensitive to air and moisture and require handling under an inert atmosphere.[2][3]
One effective strategy to handle air-sensitive phosphines is the use of their borane (B79455) adducts, which are significantly more stable in air. The borane group can be removed in situ or at a later stage of the synthesis.[4]
-
Highly Sensitive: Unhindered trialkylaminophosphines.
-
Moderately Stable: Aminophosphines with bulky substituents, aryl groups, or electron-withdrawing groups.
-
Highly Stable: Borane-protected aminophosphines and certain sterically demanding aminophosphines.
Thermal Stability
Thermogravimetric analysis (TGA) is a common technique to evaluate the thermal stability of compounds by measuring mass loss as a function of temperature. The decomposition temperature provides a quantitative measure of a reagent's thermal robustness. Below is a summary of available TGA data for a selection of aminophosphine oxides. It is important to note that aminophosphine oxides are generally more stable than their corresponding aminophosphines.
| Compound Name | Structure | Decomposition Onset (°C) | Reference |
| Tri(allylamino)phosphine oxide | (H₂C=CHCH₂NH)₃P=O | ~200 | [6] |
| P,P-diphenyl-N-allylphosphinic amide | Ph₂(H₂C=CHCH₂NH)P=O | ~250 | [6] |
| Tri(N,N-dimethylhydrazinyl)phosphine oxide | (Me₂NNH)₃P=O | ~180 | [6] |
| P,P-diphenyl-N-(N,N-dimethylhydrazinyl)phosphinic amide | Ph₂(Me₂NNH)P=O | ~220 | [6] |
| Tri(morpholino)phosphine oxide | (O(CH₂CH₂)₂N)₃P=O | ~280 | [6] |
| P,P-diphenyl-N-morpholinophosphinic amide | Ph₂(O(CH₂CH₂)₂N)P=O | ~300 | [6] |
Note: The decomposition temperatures are approximate values derived from the cited literature and may vary depending on the specific experimental conditions.
Experimental Protocols
To facilitate the standardized assessment of aminophosphine reagent stability, the following detailed experimental protocols are provided.
Protocol for Monitoring Air Oxidation by ³¹P NMR Spectroscopy
This method allows for the real-time monitoring of the oxidation of an aminophosphine reagent upon exposure to air.
Materials and Equipment:
-
Aminophosphine reagent
-
Anhydrous NMR solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes and caps
-
NMR spectrometer with ³¹P capabilities
-
Air source with a flowmeter
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the aminophosphine reagent in the chosen anhydrous NMR solvent at a known concentration (e.g., 50 mM). Transfer the solution to an NMR tube and cap it.
-
Initial Spectrum: Acquire an initial ³¹P NMR spectrum of the sample to confirm the purity of the reagent and to establish the initial chemical shift and integral value.
-
Exposure to Air: Remove the cap from the NMR tube and start a gentle, constant stream of air into the tube.
-
Time-Resolved NMR Acquisition: Immediately begin acquiring a series of ³¹P NMR spectra at regular intervals (e.g., every 15-30 minutes) over a prolonged period (e.g., several hours). Use a sufficient number of scans for each spectrum to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Monitor the decrease in the integral of the starting aminophosphine signal and the appearance and increase of new signals corresponding to the oxidized species (e.g., aminophosphine oxide).
-
Plot the concentration or integral of the starting material versus time to determine the rate of oxidation.
-
Example NMR Parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 3.2 s
-
Repetition Time: 15 s
-
Number of Scans: 16 (adjust as needed for concentration)
Protocol for Evaluating Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the decomposition temperature of an aminophosphine reagent.
Materials and Equipment:
-
Aminophosphine reagent
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., aluminum, platinum)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the aminophosphine reagent (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation during heating.
-
-
TGA Measurement:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss begins. This can be more precisely determined from the peak of the derivative of the TGA curve (DTG curve).
-
General Protocol for Assessing Hydrolytic Stability
This protocol provides a framework for evaluating the stability of aminophosphine reagents in the presence of water.
Materials and Equipment:
-
Aminophosphine reagent
-
Anhydrous, inert solvent (e.g., THF, dioxane)
-
Deionized water
-
Reaction vessel (e.g., Schlenk flask)
-
Stirring apparatus
-
Analytical instrument for monitoring (e.g., ³¹P NMR, GC-MS)
-
Internal standard (for quantitative analysis)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve a known amount of the aminophosphine reagent and an internal standard in the anhydrous solvent in a reaction vessel.
-
Initiation of Hydrolysis: Add a specific amount of deionized water to the solution to achieve a desired concentration.
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the hydrolysis reaction in the aliquot if necessary (e.g., by dilution with a dry, aprotic solvent).
-
Analyze the aliquots using a suitable analytical technique (e.g., ³¹P NMR) to determine the concentration of the remaining aminophosphine reagent.
-
-
Data Analysis:
-
Plot the concentration of the aminophosphine reagent versus time.
-
From this data, determine the rate of hydrolysis. The experiment can be repeated at different pH values or temperatures to assess their impact on stability.
-
Visualizing Experimental Workflows and Relationships
To further clarify the processes involved in stability testing and the factors influencing it, the following diagrams are provided.
References
- 1. Synthesis of α-Aminophosphines by Copper-Catalyzed Regioselective Hydroamination of Vinylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of α-Aminophosphonates and Related Derivatives; the Last Decade of the Kabachnik-Fields Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwo.scholaris.ca [uwo.scholaris.ca]
- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sphinxsai.com [sphinxsai.com]
Validating the structure of novel compounds synthesized using Bis(diethylamino)chlorophosphine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure and purity of novel compounds synthesized using Bis(diethylamino)chlorophosphine. Objective comparisons of each method's performance are supported by detailed experimental protocols and data presentation formats to aid researchers in selecting the most appropriate validation strategies for their specific needs.
Introduction to Structural Validation
The synthesis of novel compounds using phosphitylating agents like this compound is a cornerstone of modern drug discovery and development, particularly in the synthesis of oligonucleotides and other modified nucleic acids.[1][2] The precise chemical structure and purity of these synthesized molecules are critical for their intended biological activity and therapeutic efficacy. Therefore, rigorous structural validation is not merely a quality control step but a fundamental component of the research and development process. This guide outlines the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Core Analytical Techniques for Structural Elucidation
The validation of novel phosphoramidite (B1245037) compounds relies on a suite of analytical techniques that, when used in conjunction, provide a comprehensive understanding of the molecule's identity, purity, and structure.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful and indispensable tool for characterizing compounds containing phosphorus.[3] Given that the reaction with this compound introduces a phosphorus center, ³¹P NMR provides direct insight into the success of the synthesis and the purity of the product.
Performance and Applications:
-
Compound Identification: The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, making it a unique fingerprint for a specific phosphoramidite.[4]
-
Purity Assessment: The presence of a single, sharp peak (or a pair of peaks for diastereomers) is indicative of a pure compound.[5][6] Impurities containing phosphorus will appear as separate signals, allowing for their detection and quantification.[5]
-
Reaction Monitoring: ³¹P NMR can be used to monitor the progress of a reaction in real-time by observing the disappearance of the starting material's signal and the appearance of the product's signal.[5]
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of a synthesized compound, thereby confirming its elemental composition.[7][8] For acid-labile compounds like phosphoramidites, specialized MS techniques are often employed.[8][9]
Performance and Applications:
-
Molecular Weight Confirmation: MS provides a precise mass-to-charge ratio (m/z), which should correspond to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[10]
-
Impurity Identification: In conjunction with liquid chromatography (LC-MS), this technique is highly effective for identifying and characterizing impurities, even at very low levels (down to 0.1%).[10][11]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing further structural information.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or degradation products.
Performance and Applications:
-
Purity Quantification: The area under the peak in an HPLC chromatogram is proportional to the concentration of the compound, allowing for precise quantification of purity.
-
Impurity Profiling: HPLC can separate impurities from the main product, and when coupled with a UV detector and a mass spectrometer (LC-UV-MS), it allows for the identification and quantification of these impurities.[10]
-
Stability Studies: HPLC is used to monitor the degradation of a compound over time under various conditions.
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional atomic structure.[12][13][14][15]
Performance and Applications:
-
Absolute Structure Determination: This technique provides the precise spatial arrangement of atoms, bond lengths, and bond angles, offering definitive proof of the compound's structure.[12][16]
-
Stereochemistry Confirmation: X-ray crystallography can determine the absolute configuration of chiral centers.[16]
-
Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state.
Comparison of Validation Techniques
The following table summarizes the key performance aspects of each analytical technique, providing a basis for comparison.
| Feature | ³¹P NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | X-ray Crystallography |
| Primary Information | Phosphorus environment, purity | Molecular weight, formula | Purity, impurity profile | 3D atomic structure |
| Sample Requirement | 2-10 mg dissolved in solvent | Micrograms to nanograms | Micrograms | Single crystal (20-500 µm)[15] |
| Throughput | High (minutes per sample) | High (minutes per sample) | Medium (15-60 min per sample) | Low (hours to days per sample) |
| Cost | Moderate | Moderate to High | Low to Moderate | High |
| Limitations | Only for phosphorus compounds | May require specialized methods for labile compounds | Co-eluting impurities can be an issue | Requires a suitable single crystal |
Experimental Protocols
Protocol 1: ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃) in an NMR tube. Ensure the sample is free of particulate matter.[5]
-
Referencing: Use an external standard of 85% H₃PO₄, which is set to 0 ppm.[5]
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing couplings to protons, resulting in sharp singlets for each unique phosphorus environment.[3]
-
Data Analysis: Integrate the peaks to determine the relative ratios of different phosphorus-containing species. The chemical shift of the product should be in the expected region for phosphoramidites (typically 140-155 ppm).[4]
Protocol 2: LC-MS for Purity and Impurity Profiling
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in anhydrous acetonitrile (B52724) containing 0.01% (v/v) triethylamine (B128534) to prevent degradation.[11] Dilute to a working concentration of 0.1 mg/mL.[11]
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., YMC-Triart C18).[6]
-
Mobile Phase: Employ a gradient elution with a suitable buffer system, such as ammonium (B1175870) acetate (B1210297) in water (Mobile Phase A) and acetonitrile (Mobile Phase B).[10]
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Temperature: Maintain a controlled column temperature to ensure reproducibility.
-
-
Mass Spectrometry Detection:
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI). For phosphoramidites, which can be acid-labile, using non-aqueous solvents and the addition of salts like lithium chloride can improve the formation of stable adduct ions (e.g., [M+Li]⁺).[9]
-
Analysis: Acquire data in both positive and negative ion modes to maximize the detection of different species.[10]
-
-
Data Analysis: Integrate the peak areas from the UV chromatogram to determine the purity of the main compound. Analyze the mass spectra of any impurity peaks to identify their molecular weights and propose potential structures.[10]
Protocol 3: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a suitable crystal (typically >20 µm in all dimensions) and mount it on a goniometer head.[15]
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer.[12] Collect diffraction data, often at low temperatures (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[16]
-
Validation: The final refined structure is validated based on crystallographic R-factors and other quality metrics.
Visualizing Workflows and Concepts
To further clarify the relationships between these validation techniques and their application, the following diagrams are provided.
Caption: Workflow for synthesis and structural validation.
Caption: ASO mechanism of action relevant to synthesized compounds.
Caption: Logical relationships between validation techniques.
Comparison with Alternative Phosphitylating Agents
While this guide focuses on validating compounds synthesized using this compound, the analytical principles and protocols described are broadly applicable to compounds synthesized with other phosphitylating agents (e.g., 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite or chloro(diisopropylamino)methoxyphosphine). The choice of phosphitylating agent can influence reaction kinetics, yield, and side-product formation.[17]
Key Considerations:
-
Purity Profile: Different reagents may lead to different impurity profiles. A robust LC-MS method is crucial for comparing the purity of the final products obtained from different synthetic routes.
-
Stability: The stability of the resulting phosphoramidite may vary. ³¹P NMR and HPLC are essential for comparing the stability of compounds synthesized with different reagents under storage and reaction conditions.
-
Structural Confirmation: Regardless of the phosphitylating agent used, the final structure of a novel compound requires unambiguous confirmation. While NMR and MS provide strong evidence, X-ray crystallography remains the gold standard for definitive structural proof.
Ultimately, the rigorous application of the validation methods outlined in this guide is essential to ensure the quality and reliability of any novel compound, irrespective of the specific synthetic reagents employed. This allows for a fair and objective comparison of the performance of different synthetic strategies and provides the high-quality data necessary for advancing research and drug development.
References
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. barron.rice.edu [barron.rice.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 8. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray mass spectrometry of phosphoramidites, a group of acid-labile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. rigaku.com [rigaku.com]
- 13. excillum.com [excillum.com]
- 14. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. entegris.com [entegris.com]
Benchmarking the efficiency of Bis(diethylamino)chlorophosphine in specific synthetic routes.
This guide provides a comparative analysis of Bis(diethylamino)chlorophosphine's efficiency in two key synthetic applications: the phosphitylation of nucleosides during oligonucleotide synthesis and the preparation of phosphine (B1218219) ligands for cross-coupling reactions. The performance of this compound is benchmarked against common alternative reagents, supported by experimental data from various sources.
Phosphitylation in Oligonucleotide Synthesis
The phosphoramidite (B1245037) method is the gold standard for the chemical synthesis of oligonucleotides. A critical step in this process is the phosphitylation of the 5'-hydroxyl group of a protected nucleoside. This reaction introduces a phosphoramidite moiety, which is subsequently coupled with the 5'-hydroxyl group of the growing oligonucleotide chain. The efficiency of this step directly impacts the overall yield and purity of the final oligonucleotide product.
Comparison with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
A widely used alternative to this compound for the phosphitylation of nucleosides is 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. The following table summarizes the reported yields for the phosphitylation of various nucleoside derivatives using this alternative reagent under different conditions. While direct comparative data for this compound under identical conditions is limited in the reviewed literature, a 95% yield has been reported for the synthesis of this compound itself, indicating its potential for high-efficiency reactions.[1]
| Nucleoside Derivative | Phosphitylating Agent | Reaction Conditions | Yield (%) | Reference |
| Novel Ribulose Analog | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Microwave-assisted | 50-79 | [2] |
| Canonical DNA/RNA Monomers | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Microwave-assisted (10-15 min) | 40-90 | [2] |
| 3'-S-Thioguanosine Derivative | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Room Temperature (1 h) | 85 | [3] |
Experimental Protocol: Phosphitylation of 5'-O-DMT-Thymidine
The following is a representative protocol for the phosphitylation of a protected nucleoside using a chlorophosphoramidite reagent, which can be adapted for this compound.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)thymidine (5'-O-DMT-thymidine)
-
This compound or 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 5'-O-DMT-thymidine (1 equivalent) in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (2.5 equivalents) to the solution.
-
Slowly add this compound or 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the addition of a small amount of methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting phosphoramidite derivative by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) containing a small percentage of triethylamine.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the final phosphoramidite.
Synthesis of Phosphine Ligands
This compound serves as a versatile precursor for the synthesis of various phosphine ligands, which are crucial for a wide range of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic and steric properties of these ligands can be readily tuned by reacting this compound with different nucleophiles.
Performance in Ligand Synthesis
| Ligand Precursor | Reagent | Reaction Conditions | Yield (%) | Reference |
| N,N,N',N'-tetraethyl(2-bromophenyl)phosphonous acid diamide (B1670390) | This compound | -78 °C to RT, THF | 99 | [4] |
Experimental Protocol: Synthesis of 1,2-phenylenebis(N,N,N',N'-tetraethylphosphinediamine) [4]
Materials:
-
N,N,N',N'-tetraethyl(2-bromophenyl)phosphonous acid diamide
-
n-Butyllithium (n-BuLi) in hexane
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere, dissolve N,N,N',N'-tetraethyl(2-bromophenyl)phosphonous acid diamide (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add n-butyllithium in hexane (1 equivalent) dropwise over 1 hour.
-
Stir the resulting yellow solution for an additional hour at -78 °C.
-
Add a solution of this compound (1 equivalent) in THF dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent in vacuo.
-
Add anhydrous diethyl ether to the residue and stir for 30 minutes.
-
Filter the suspension under an inert atmosphere to remove the precipitated salts.
-
Remove the diethyl ether from the filtrate in vacuo to yield the product as an orange oil.
Signaling Pathways
No relevant information was found regarding the involvement of this compound in biological signaling pathways. This is consistent with its primary application as a chemical reagent in organic synthesis.
Conclusion
This compound is an effective reagent for both the phosphitylation of nucleosides and the synthesis of phosphine ligands. While direct, side-by-side comparative studies with quantitative data are not abundant in the literature, the available data suggests that it can be used in high-yield transformations. In oligonucleotide synthesis, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a more commonly cited reagent, with established protocols and reported yields for various substrates. In ligand synthesis, this compound has been shown to be a valuable precursor, enabling the efficient synthesis of complex phosphine architectures. The choice of reagent will ultimately depend on the specific requirements of the synthetic route, including substrate compatibility, desired purity, and cost-effectiveness.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Analysis of Aminophosphine Ligands in Coordination Chemistry and Catalysis
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Coordination Chemistry and Catalytic Performance of Aminophosphine (B1255530) Ligands.
Aminophosphines have emerged as a versatile and highly effective class of ligands in coordination chemistry and homogeneous catalysis. Their unique electronic and steric properties, which can be readily tuned by modifying the substituents on both the phosphorus and nitrogen atoms, have led to their successful application in a wide range of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions. This guide provides a comparative study of the coordination chemistry of various aminophosphine ligands, presenting quantitative data on their performance, detailed experimental protocols, and visualizations of key chemical processes to aid in ligand selection and catalyst development.
Performance Comparison of Aminophosphine Ligands
The efficacy of a catalyst system often hinges on the choice of ligand. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the ligand's steric bulk and electron-donating ability are critical factors that influence catalytic activity. Below, we present a comparative summary of the performance of several prominent aminophosphine and other phosphine (B1218219) ligands in these key reactions.
Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The choice of ligand is crucial for achieving high yields, especially with challenging substrates like heteroaryl halides. The following table compares the performance of various phosphine ligands in the coupling of 6-bromonicotinonitrile with phenylboronic acid. Bulky and electron-rich phosphine ligands are known to be particularly effective for the Suzuki coupling of heteroaryl chlorides and bromides as they can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| DavePhos | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 12 | >95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 16 | 92 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| RuPhos | Pd-G3 | Cs₂CO₃ | Dioxane | 100 | 18 | 90 |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 65 |
Data compiled from studies on analogous substrates and serves as a representative comparison.
Buchwald-Hartwig Amination of Bromobenzene (B47551)
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The selection of the appropriate phosphine ligand is critical for optimizing this reaction.[2] The table below summarizes the performance of several common phosphine ligands in the amination of bromobenzene with various amines.
| Ligand | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[2] |
| XPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99[2] |
| XPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 92[2] |
| RuPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[2] |
| RuPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99[2] |
| RuPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 29[2] |
| DavePhos | Morpholine | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 18 | 98 |
| BINAP | Aniline | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 16 | 85 |
This table presents a compilation of data from various sources to illustrate the general performance of these ligands.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the synthesis of ligands and the evaluation of their catalytic performance.
Synthesis of 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos)
DavePhos is a widely used aminophosphine ligand known for its effectiveness in a variety of cross-coupling reactions.[3][4][5]
Reagents and Conditions:
-
Starting Material: 2-bromo- or 2-lithiated biphenyl (B1667301) derivative with N,N-dimethylamino substitution.
-
Phosphine Source: Dicyclohexylphosphine (Cy₂PH).
-
Catalyst: Palladium catalyst (e.g., PdCl(η³-C₃H₅)) and a base (e.g., aqueous KOH solution).
-
Solvent: Toluene.
-
Atmosphere: Inert (e.g., Argon or Nitrogen).
-
Temperature: 100 °C.
Procedure:
-
Preparation of the biphenyl intermediate: Start with the appropriately substituted 2-bromo- or 2-lithiated biphenyl derivative.
-
Cross-coupling: In a glovebox or under an inert atmosphere, combine the biphenyl intermediate, dicyclohexylphosphine, palladium catalyst, and base in degassed toluene.
-
Reaction: Heat the reaction mixture at 100 °C and monitor the progress by a suitable analytical technique (e.g., GC-MS or ³¹P NMR).
-
Work-up and purification: After the reaction is complete, cool the mixture to room temperature. Perform an extractive work-up with degassed toluene and water. Dry the organic layer over anhydrous sodium sulfate. Purify the crude product by silica-gel flash chromatography or medium-pressure liquid chromatography to obtain DavePhos as a white solid.[3] This method typically yields the ligand with high purity and in good yield (often exceeding 80%).[3]
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical high-throughput screening experiment to evaluate the performance of different phosphine ligands.[6]
Materials:
-
Aryl halide (e.g., 4-chloroanisole (B146269) or 4-bromoanisole).
-
Arylboronic acid (e.g., 4-fluoroboronic acid).
-
Palladium precursor (e.g., Pd(OAc)₂).
-
A selection of phosphine ligands (pre-dosed in reaction vials).
-
Base (e.g., K₂CO₃).
-
Solvent (e.g., THF).
-
Internal standard for GC analysis.
-
24-well reaction block.
Procedure:
-
Preparation of Stock Solutions: In an inert atmosphere glovebox, prepare stock solutions of the palladium precursor, aryl halide, and arylboronic acid in the chosen solvent.
-
Ligand Dosing: If not already done, dose each well of the reaction block with a specific phosphine ligand.
-
Catalyst Preparation: Add the palladium precursor stock solution to each well containing a ligand. Remove the solvent under a stream of inert gas to leave the pre-formed catalyst.
-
Reagent Addition: Add the aryl halide stock solution, arylboronic acid stock solution, and a solution of the base to each well.
-
Reaction: Seal the reaction block and heat it to the desired temperature with stirring for a specified time (e.g., 12-13 hours).
-
Quenching and Extraction: After the reaction time, cool the block to room temperature. Quench the reaction by adding water and an extraction solvent (e.g., ethyl acetate) to each well.
-
Analysis: Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.
Visualizing Chemical Processes
Graphical representations of reaction mechanisms and experimental workflows can provide a clearer understanding of the underlying chemical processes.
Catalytic Cycle of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Ligand Screening
A systematic workflow is essential for the efficient screening of ligands to identify the optimal catalyst for a specific reaction.
Caption: Workflow for high-throughput phosphine ligand screening.
Structure-Activity Relationship of Aminophosphine Ligands
The performance of aminophosphine ligands in catalysis is governed by a complex interplay of their steric and electronic properties. Understanding these relationships is key to rational ligand design.
Caption: Logical relationship between ligand properties and catalytic performance.
References
Safety Operating Guide
Safe Disposal of Bis(diethylamino)chlorophosphine: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of bis(diethylamino)chlorophosphine, ensuring laboratory safety and regulatory compliance.
This document provides a detailed protocol for the proper disposal of this compound, a reactive and corrosive organophosphorus compound. Adherence to these procedures is critical for the safety of laboratory personnel and the protection of the environment. The information is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals.
Immediate Safety and Handling Precautions
This compound is a corrosive liquid that reacts violently with water, causing severe skin burns and eye damage.[1][2][3] It is also sensitive to air and moisture.[1] All handling and disposal operations must be conducted in a certified chemical fume hood.[3] An emergency shower and eyewash station must be readily accessible.
Personal Protective Equipment (PPE):
Before beginning any disposal procedure, ensure the following PPE is worn:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a full-face shield.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] |
| Body Protection | A flame-resistant laboratory coat and protective clothing to prevent skin contact.[3] |
| Respiratory Protection | If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges is required.[3] |
Incompatible Materials:
Avoid contact with the following substances:
Step-by-Step Disposal Protocol
The primary method for the safe disposal of small quantities of this compound in a laboratory setting is through controlled quenching and subsequent neutralization. This procedure should only be performed by personnel trained in handling reactive chemicals. For large quantities, consult with your institution's environmental health and safety (EHS) office for disposal through an approved hazardous waste contractor.
Experimental Protocol for Quenching and Neutralization:
This protocol is designed for the treatment of small quantities (typically up to 10 g) of this compound.
Materials:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen or argon inlet/outlet.
-
Ice bath.
-
Non-reactive, high-boiling solvent (e.g., heptane, toluene).
-
Anhydrous isopropanol (B130326).
-
Deionized water.
-
Sodium bicarbonate solution (5-10%, aqueous).
-
pH indicator strips.
-
Appropriately labeled waste containers.
Procedure:
-
Preparation:
-
Set up the three-necked flask in a chemical fume hood. Ensure a steady flow of inert gas (nitrogen or argon) to maintain an inert atmosphere.
-
Place a stir bar in the flask and add a sufficient volume of a non-reactive, high-boiling solvent (e.g., heptane) to ensure the reaction mixture can be stirred effectively.
-
Cool the flask in an ice bath to 0°C.
-
-
Slow Addition of this compound:
-
Carefully transfer the this compound to the dropping funnel.
-
Slowly add the this compound dropwise to the stirred solvent in the flask. Maintain the temperature of the reaction mixture below 10°C.
-
-
Quenching with Isopropanol:
-
Once the addition of this compound is complete, slowly add anhydrous isopropanol dropwise via the dropping funnel. The reaction is exothermic; control the addition rate to maintain the temperature below 20°C.
-
Continue adding isopropanol until the reaction subsides (e.g., cessation of gas evolution or heat generation).
-
-
Controlled Hydrolysis:
-
After the reaction with isopropanol is complete, slowly add a 1:1 mixture of isopropanol and water dropwise. Continue to monitor the temperature closely.
-
Once the reaction with the isopropanol/water mixture appears complete, cautiously add deionized water dropwise to ensure complete hydrolysis.
-
-
Neutralization:
-
The resulting mixture will be acidic due to the formation of hydrochloric acid during hydrolysis.
-
Slowly add a 5-10% aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious as this will generate carbon dioxide gas.
-
Monitor the pH of the aqueous layer using pH indicator strips. Continue adding the bicarbonate solution until the pH is between 6 and 8.
-
-
Waste Segregation and Disposal:
-
Allow the mixture to separate into organic and aqueous layers.
-
Carefully separate the two layers.
-
Collect the organic and aqueous layers in separate, clearly labeled hazardous waste containers.
-
Consult your institution's EHS office for the final disposal of the collected waste streams.
-
Diagrams
Logical Workflow for Disposal:
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway of Hazards and Controls:
Caption: Relationship between hazards and control measures for this compound.
References
Personal protective equipment for handling Bis(diethylamino)chlorophosphine
Essential Safety and Handling Guide for Bis(diethylamino)chlorophosphine
This document provides immediate safety, handling, and disposal protocols for this compound (CAS No. 685-83-6). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
This compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2][3] It also reacts violently with water.[1][4] Adherence to the following procedures is critical to minimize risks.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The recommended PPE includes a multi-layered approach to ensure full protection.
| PPE Category | Specification |
| Eye and Face | Chemical splash goggles and a face shield are mandatory to protect against splashes.[5][6] |
| Hand | Chemical-resistant gloves are required. It is advisable to wear inner and outer gloves, such as nitrile or neoprene.[6][7][8] |
| Body | A flame-retardant lab coat or chemical-resistant suit should be worn to protect against skin contact.[1][5] |
| Respiratory | Operations should be conducted in a chemical fume hood.[1] For emergencies or spills, a NIOSH-approved respirator with an appropriate cartridge should be available.[8] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be performed in a controlled environment, following these steps:
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and free of incompatible materials such as water, alcohols, and strong oxidizing agents.[1]
-
Have an emergency kit readily accessible, including spill absorbents and appropriate first-aid supplies.
-
An eyewash station and safety shower must be in close proximity and operational.[5][6]
-
-
Handling :
-
Post-Handling :
-
Tightly seal the container after use and store it in a designated, locked, dry, and well-ventilated area.[1]
-
Decontaminate all equipment that has come into contact with the chemical.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan
This compound waste is considered hazardous and must be disposed of according to institutional, local, regional, and national regulations.[1][9]
-
Waste Collection :
-
Collect all waste, including contaminated consumables, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Neutralization (for residual amounts under controlled conditions) :
-
A possible method for neutralizing small residual amounts involves slow, controlled hydrolysis followed by neutralization. This should only be performed by trained personnel.
-
Step 1: Hydrolysis : In a suitable reaction vessel within a fume hood, add the this compound waste dropwise to a large excess of a non-reactive solvent (e.g., heptane (B126788) or toluene) with vigorous stirring. The reaction should be cooled in an ice bath to manage the exothermic reaction.
-
Step 2: Neutralization : After hydrolysis is complete, the resulting acidic mixture can be neutralized by slowly adding a weak base, such as a sodium bicarbonate solution, while monitoring the pH until it is in the neutral range (pH 6-8). Be aware of potential gas evolution.
-
Step 3: Final Disposal : The neutralized aqueous and organic layers should be separated and collected in appropriate, labeled waste containers for disposal by a licensed waste disposal facility.[6]
-
-
Professional Disposal :
-
For larger quantities of waste, direct disposal through a certified hazardous waste management company is mandatory.[1]
-
Physicochemical and Hazard Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C8H20ClN2P |
| Molecular Weight | 210.68 g/mol [2] |
| Appearance | Light yellow liquid[1] |
| Boiling Point | 55 - 57 °C @ 0.2 mmHg[2] |
| Density | 1.002 g/mL at 25 °C[2][4] |
| Flash Point | 101 °C / 213.8 °F[1][2] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage[2][3][10] |
| UN Number | UN1760[1] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for safe chemical handling.
References
- 1. fishersci.com [fishersci.com]
- 2. 97%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | CAS#:685-83-6 | Chemsrc [chemsrc.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. gelest.com [gelest.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
